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  • Product: 5-(Aminomethyl)thiophene-2-sulfonamide hydrochloride
  • CAS: 21151-36-0

Core Science & Biosynthesis

Foundational

A Guide to the Comprehensive Crystal Structure Analysis of 5-(aminomethyl)thiophene-2-sulfonamide Hydrochloride Complexes

Abstract The precise three-dimensional arrangement of atoms within an active pharmaceutical ingredient (API) is fundamental to understanding its physicochemical properties and biological activity.[1] For sulfonamide-base...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The precise three-dimensional arrangement of atoms within an active pharmaceutical ingredient (API) is fundamental to understanding its physicochemical properties and biological activity.[1] For sulfonamide-based compounds, which are a cornerstone in medicinal chemistry, this structural insight is paramount for optimizing drug efficacy, stability, and bioavailability.[2] This technical guide provides a comprehensive, in-depth walkthrough of the crystal structure analysis of 5-(aminomethyl)thiophene-2-sulfonamide hydrochloride. As a hydrochloride salt, this complex presents unique opportunities and challenges in its solid-state characterization. This document details the rationale behind experimental choices, from synthesis and crystallization to advanced analytical techniques, offering a holistic view for researchers, scientists, and drug development professionals.

Introduction: The Significance of Solid-State Characterization

The solid-state form of an API profoundly influences its therapeutic performance. Different crystalline forms, known as polymorphs, can exhibit varied solubility, dissolution rates, and stability, directly impacting the drug's bioavailability.[3] The formation of hydrochloride salts is a common and effective strategy in pharmaceutical development to enhance these properties.[1][4] However, this also introduces complexity, as the salt can exist in various crystalline forms, including anhydrous, hydrated, or solvated states.[5]

A thorough crystal structure analysis is therefore not merely an academic exercise but a critical component of drug development and quality control.[2][3] This guide uses 5-(aminomethyl)thiophene-2-sulfonamide hydrochloride as a model compound to illustrate the necessary steps and analytical thought processes required for a complete and robust characterization. Thiophene-containing sulfonamides are a class of compounds with significant therapeutic potential, making a deep understanding of their structure essential for future development.[6]

Synthesis and Crystallization: The Foundation of Analysis

A successful crystal structure analysis begins with the synthesis of high-purity material and the growth of high-quality single crystals. The chosen synthetic and crystallization pathways directly influence the final solid form.

Synthesis of 5-(aminomethyl)thiophene-2-sulfonamide Hydrochloride

The synthesis of the target compound can be approached through a multi-step process, beginning with a suitable thiophene precursor. A plausible synthetic route is outlined below, emphasizing the rationale for key steps.

Experimental Protocol: Synthesis

  • Chlorosulfonation of a Protected Precursor: Begin with N-(thiophen-2-ylmethyl)acetamide. This protects the reactive aminomethyl group. React this precursor with chlorosulfonic acid at a controlled low temperature (e.g., 0-5 °C) to introduce the sulfonyl chloride group regioselectively at the 5-position of the thiophene ring. The acetamide protection prevents side reactions with the chlorosulfonic acid.

  • Amination: The resulting 5-(acetamidomethyl)thiophene-2-sulfonyl chloride is then carefully reacted with aqueous ammonia. This step converts the sulfonyl chloride to the desired sulfonamide.

  • Deprotection and Salt Formation: The acetyl protecting group is removed under acidic conditions. By using hydrochloric acid for this hydrolysis, the deprotected 5-(aminomethyl)thiophene-2-sulfonamide is directly converted to its hydrochloride salt in solution.

  • Isolation: The crude hydrochloride salt can be isolated by concentrating the aqueous solution and inducing precipitation with a suitable anti-solvent, such as isopropanol or acetone. The product should be washed with a cold solvent to remove impurities and then dried under vacuum.[1]

Crystallization Strategies

The goal of crystallization is to obtain single crystals suitable for X-ray diffraction, which ideally should be at least 20µm in all dimensions.[7] For amine hydrochlorides, several methods can be employed, and screening various conditions is crucial to identify the optimal parameters for crystal growth and to discover potential polymorphs.[1]

Experimental Protocol: Crystallization Screening

  • Slow Evaporation: Dissolve the synthesized hydrochloride salt in a suitable solvent (e.g., methanol, ethanol, or water) to near saturation in a loosely covered vial. Allow the solvent to evaporate slowly at room temperature. This method is simple and often effective for initial screening.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is less soluble (e.g., diethyl ether, hexane). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting slow crystal growth.

  • Cooling Crystallization: Prepare a saturated solution of the compound in a solvent mixture (e.g., isopropanol/water) at an elevated temperature.[1] Then, slowly cool the solution in a controlled manner. A linear cooling ramp is often recommended to promote the formation of well-ordered crystals.[1]

The choice of solvent is a critical factor, as different solvents can lead to the formation of different polymorphs or solvates.[1] It is imperative to characterize the solid form obtained from each successful crystallization experiment.

Core Analytical Techniques for Structural Elucidation

A multi-technique approach is essential for a comprehensive analysis. Each technique provides a unique piece of the structural puzzle.

Powder X-ray Diffraction (PXRD)

PXRD is a cornerstone technique for the analysis of pharmaceutical solids.[8][9] It provides a unique "fingerprint" for a specific crystalline form and is invaluable for polymorph screening, quality control, and monitoring phase transformations.[2][8]

Experimental Protocol: PXRD Analysis

  • Sample Preparation: Gently grind a small amount of the crystalline powder to ensure a random orientation of the crystallites.

  • Data Acquisition: Mount the sample on a zero-background sample holder. Collect the diffraction pattern using a diffractometer, typically with Cu Kα radiation, over a 2θ range of approximately 2° to 40°.

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed. The positions and relative intensities of the diffraction peaks are characteristic of a specific crystal lattice.[8]

The causality behind this protocol lies in the need to obtain a diffraction pattern that is representative of the bulk material. Grinding ensures that all crystal faces are exposed to the X-ray beam, providing a statistically significant average of all lattice plane orientations. A unique PXRD pattern confirms the presence of a distinct crystalline phase.[2] Any variation in peak positions or the appearance of new peaks between batches indicates a different solid form, which could have significant implications for the drug's performance.[2][9]

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}

Caption: Workflow for Powder X-ray Diffraction (PXRD) analysis.

Single-Crystal X-ray Diffraction (SCXRD)

While PXRD identifies a crystalline phase, SCXRD determines the precise three-dimensional arrangement of atoms within that phase.[7][10] This technique is the "gold standard" for structural determination, providing detailed information on bond lengths, bond angles, and intermolecular interactions.[11][12]

Experimental Protocol: SCXRD Analysis

  • Crystal Selection & Mounting: Select a high-quality single crystal (ideally 0.1-0.3 mm) under a microscope and mount it on a goniometer head.

  • Data Collection: Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution & Refinement: The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the diffracted beams. The crystal structure is then "solved" using computational methods to determine the initial atomic positions. This initial model is then refined to achieve the best possible fit between the observed and calculated diffraction patterns.

The rationale for cooling the crystal is to reduce atomic motion, which sharpens the diffraction spots and leads to a more precise final structure. The refinement process is a self-validating system; a good structural model will accurately predict the experimental diffraction pattern, resulting in low residual factors (R-factors) and a chemically sensible structure. The final output is a crystallographic information file (CIF), which contains the atomic coordinates and other structural parameters.

From the SCXRD data of 5-(aminomethyl)thiophene-2-sulfonamide hydrochloride, we would expect to precisely define the protonation state of the aminomethyl group and the intricate network of hydrogen bonds involving the sulfonamide group, the protonated amine, and the chloride anion. These interactions are critical in defining the crystal packing and stability.[4]

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide crucial information about the thermal stability, melting point, and presence of solvates or hydrates in the crystal structure.[5][13]

Experimental Protocol: Thermal Analysis

  • Sample Preparation: Accurately weigh a small amount (typically 2-5 mg) of the sample into an aluminum pan.

  • DSC Analysis: Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min). The DSC measures the heat flow into or out of the sample relative to a reference. Endothermic events (like melting or desolvation) and exothermic events (like decomposition) are recorded.[3]

  • TGA Analysis: Heat a separate sample on a microbalance under a nitrogen atmosphere at a constant rate. The TGA measures the change in mass as a function of temperature.

Running these analyses simultaneously (STA) can be highly efficient.[5] For a hydrochloride salt that is a monohydrate, the TGA curve would show an initial weight loss corresponding to the loss of one water molecule.[5] The DSC curve would show a corresponding endothermic peak for this desolvation, followed by a sharp endotherm at the melting point, and finally, an exothermic event at the decomposition temperature.[3][5] This combination of data allows for unambiguous characterization of the thermal behavior and stoichiometry of hydration.

Table 1: Representative Thermal Analysis Data

Analysis TypeEventTemperature (°C)ObservationInterpretation
TGA Weight Loss80 - 110~8.5% mass lossLoss of one mole of water (monohydrate)
Decomposition> 250Significant mass lossOnset of thermal decomposition
DSC Endotherm80 - 110Broad peakDesolvation (loss of water)
Endotherm~225Sharp peakMelting of the anhydrous form
Exotherm> 250Broad peakDecomposition
Vibrational Spectroscopy (FTIR and Raman)

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules.[14] They provide information about the functional groups present and their chemical environment, which can be used to confirm the structure and identify specific intermolecular interactions like hydrogen bonding.[15]

Experimental Protocol: Spectroscopic Analysis

  • FTIR: The sample is typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. The instrument measures the absorption of infrared light at specific frequencies corresponding to molecular vibrations.

  • Raman: A laser is focused on the sample, and the scattered light is collected. The small fraction of light that is inelastically scattered (the Raman effect) provides information about the vibrational modes.[16]

FTIR is particularly sensitive to polar bonds like N-H and S=O, which are abundant in sulfonamides.[17] Raman spectroscopy, on the other hand, is more sensitive to non-polar, homo-nuclear bonds and is excellent for studying the thiophene ring vibrations.[17] In the hydrochloride salt, the N-H stretching vibrations of the protonated aminomethyl group and the sulfonamide group will appear at different frequencies compared to the free base, providing direct evidence of salt formation. Shifts in the S=O stretching frequency can indicate its involvement in hydrogen bonding.

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}

Caption: Interrelationship of analytical techniques and derived structural information.

Data Synthesis and Interpretation: Building the Complete Picture

The true power of this analytical suite comes from integrating the data from all techniques.

  • Correlating PXRD and SCXRD: The PXRD pattern calculated from the single-crystal structure should match the experimental PXRD pattern of the bulk sample. This confirms that the single crystal is representative of the entire batch.

  • Integrating Thermal and Structural Data: If SCXRD reveals a hydrated structure, the stoichiometry should be confirmed by the weight loss observed in TGA.[5] The melting point observed in DSC should correspond to the temperature at which the crystal lattice breaks down.

  • Spectroscopy as Confirmation: The functional groups and hydrogen bonding network observed in the SCXRD structure should be consistent with the vibrational bands seen in the FTIR and Raman spectra. For instance, a short N-H···Cl hydrogen bond distance in the crystal structure would correlate with a significant red-shift in the N-H stretching frequency in the IR spectrum.

This self-validating system ensures a high degree of confidence in the final structural assignment. The crystal structure of 5-(aminomethyl)thiophene-2-sulfonamide hydrochloride would likely be dominated by a network of N-H···O hydrogen bonds from the sulfonamide group, forming chains or dimers, and charge-assisted N+-H···Cl- and S-O···H-N+ hydrogen bonds that link these motifs into a stable three-dimensional lattice.[4]

Conclusion

The crystal structure analysis of a pharmaceutical salt like 5-(aminomethyl)thiophene-2-sulfonamide hydrochloride is a rigorous, multi-faceted process that is essential for modern drug development. By logically sequencing a series of targeted analytical techniques—from synthesis and crystallization through PXRD, SCXRD, thermal analysis, and vibrational spectroscopy—researchers can build a complete and validated model of the solid state. This in-depth understanding of molecular conformation, packing, and intermolecular interactions is the authoritative foundation upon which the development of safe, stable, and effective medicines is built.

References

  • Intertek. (n.d.). GMP X-Ray Powder Diffraction Pharmaceutical Analysis. Retrieved from [Link]

  • Childs, S. L., et al. (2004). Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids. Molecular complexes of fluoxetine hydrochloride with benzoic, succinic, and fumaric acids. Journal of the American Chemical Society, 126(41), 13335-13342. Available from: [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved from [Link]

  • Karabacak, M., Postalcilar, E., & Cinar, M. (2012). Determination of structural and vibrational spectroscopic properties of 2-, 3-, 4-nitrobenzenesulfonamide using FT-IR and FT-Raman experimental techniques and DFT quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 85(1), 261-270. Available from: [Link]

  • MacFarlane, D. R., et al. (2006). Structural analysis of low melting organic salts: perspectives on ionic liquids. Chemical Communications, (18), 1905-1917. Available from: [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A: Foundations and Advances, 72(a1), s239. Available from: [Link]

  • Abou-Guire, A. K., et al. (2023). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 23(10), 7385-7398. Available from: [Link]

  • Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society, 126(41), 13335-13342. Available from: [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • Improved Pharma. (2024, May 29). X-ray Powder Diffraction (XRPD). Retrieved from [Link]

  • Kirchner, M. T. (2011). From the Crystal Structures of Organic Salts to Consistent Ion Volumes and their Charge Distribution. ResearchGate. Available from: [Link]

  • PerkinElmer. (2024, June 20). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM. Retrieved from [Link]

  • Malvern Panalytical. (2022, June 17). From solubility to efficacy: how X-ray powder diffraction is improving drug bioavailability. Retrieved from [Link]

  • Boccalini, M., & Maini, L. (2017). Pharmaceutical aspects of salt and cocrystal forms of APIs and characterization challenges. IRIS-AperTO. Available from: [Link]

  • Chamberlain, F. (2019). X-ray Studies of Molecular Structure during the Crystallisation of Organic Salts. University of Manchester. Available from: [Link]

  • Cirri, M., & Mura, P. (1998). [X-ray diffractometry in the analysis of drugs and pharmaceutical forms]. Bollettino Chimico Farmaceutico, 137(7), 261-272. Available from: [Link]

  • Kaduk, J. A. (2025). A Review of Pharmaceutical Powder Crystallography – Process, Results, and Applications. Medical Research Archives, 13(6). Available from: [Link]

  • Asif, M. (2014). Therapeutic importance of synthetic thiophene. Journal of Chemical and Pharmaceutical Research, 6(6), 161-174. Available from: [Link]

  • European Patent Office. (2012). Crystallization of hydrohalides of pharmaceutical compounds. (EP 2436381 A1). Google Patents.
  • Izgorodina, E. I., & MacFarlane, D. R. (2009). The Madelung Constant of Organic Salts. Crystal Growth & Design, 9(11), 4990-4997. Available from: [Link]

  • Rajkumar, S., et al. (2022). Synthesis, Spectroscopic (FTIR, FT-Raman and UV-Vis), Structural Investigation, Hirshfeld, AIM, NBO, Chemical Reactivity, In-Vitro and In-Silico Analysis of N-(2-Hydroxyphenyl)-4-Toluenesulfonamide. Polycyclic Aromatic Compounds, 42(6), 3249-3270. Available from: [Link]

  • Galstyan, A., et al. (2018). Survey and analysis of crystal polymorphism in organic structures. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(1), 63-71. Available from: [Link]

  • Gontcharov, A. V., et al. (2010). Method for salt preparation. (US 2010/0204470 A1). Google Patents.
  • Ploch, K., et al. (2024). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. Molecules, 29(1), 263. Available from: [Link]

  • Jordi Labs. (2026, January 23). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. Retrieved from [Link]

  • Chen, Y., et al. (2024). Study on the Rapid Limit Test for Six Sulfonamide Residues in Food Based on the TLC-SERS Method. Foods, 13(17), 2581. Available from: [Link]

  • Henderson, T. (2025, March 7). FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis?. Lab Manager. Retrieved from [Link]

  • Wulsdorf, T., et al. (2015). Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors. Beilstein Journal of Organic Chemistry, 11, 2396-2406. Available from: [Link]

  • Gateway Analytical. (2021, December 7). Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-arylthiophene-2-sulfonamide (3a-k). [Table]. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 5-(Aminomethyl)thiophene-2-sulfonamide. Retrieved from [Link]

Sources

Exploratory

Pharmacokinetic profiling of 5-(aminomethyl)thiophene-2-sulfonamide fragments

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 5-(Aminomethyl)thiophene-2-sulfonamide Fragments Executive Summary In Fragment-Based Drug Discovery (FBDD), the transition from a low-molecular-weight hit t...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 5-(Aminomethyl)thiophene-2-sulfonamide Fragments

Executive Summary

In Fragment-Based Drug Discovery (FBDD), the transition from a low-molecular-weight hit to a viable lead compound hinges on the delicate balance between pharmacodynamics (target affinity) and pharmacokinetics (ADME properties). The 5-(aminomethyl)thiophene-2-sulfonamide scaffold is a privileged fragment, historically foundational in the development of topically active Carbonic Anhydrase (CA) inhibitors such as dorzolamide and brinzolamide[1].

As a Senior Application Scientist overseeing preclinical development, I approach this fragment not just as a chemical structure, but as a dual-functional system: the thiophene-2-sulfonamide moiety acts as a highly efficient Zinc-Binding Group (ZBG), while the 5-aminomethyl substitution serves as a versatile synthetic vector for fragment growing[2]. However, the pharmacokinetic (PK) profiling of this fragment presents unique bioanalytical challenges—most notably, its profound tendency to partition into erythrocytes. This whitepaper details the mechanistic rationale, analytical workflows, and self-validating protocols required to accurately profile this fragment and its derivatives.

Mechanistic Rationale: The Causality of Fragment Behavior

To design an effective PK profiling strategy, one must first understand the molecular behavior of the fragment in biological systems.

The Zinc-Binding Pharmacophore

Carbonic anhydrases are metalloenzymes that rely on a catalytic Zn2+ ion. The primary sulfonamide group ( −SO2​NH2​ ) of our fragment is a classic ZBG. At physiological pH, the sulfonamide is in equilibrium with its deprotonated sulfonamidate anion form, which displaces the zinc-bound hydroxide ion in the CA active site, forming a coordinate covalent bond[1]. The thiophene ring is electronically and sterically superior to a simple benzene ring for this purpose, offering a tighter fit within the hydrophobic pocket of the active site[1].

The 5-Aminomethyl Synthetic Vector

The 5-aminomethyl group provides a basic amine ( pKa​≈9.0 ) that is protonated at physiological pH. This vector is intentionally positioned to project outward toward the solvent-exposed rim of the CA active site. During FBDD, this amine is functionalized (via amidation, sulfonylation, or reductive amination) to "grow" the fragment, capturing additional binding energy from the enzyme's tail-binding pockets[3].

CA_Binding ZBG Thiophene-2-Sulfonamide (Zinc Binding Group) Zn Catalytic Zn2+ Ion (Active Site) ZBG->Zn Deprotonated Anion Coordinate Bond Water Displacement of Catalytic Water ZBG->Water Replaces Hbond Thr199 / Glu106 Hydrogen Bonding ZBG->Hbond Stabilizes Vector 5-Aminomethyl Vector (Solvent/Tail Interaction) Vector->ZBG Synthetic Growth

Fig 1: Pharmacophore binding mechanism of thiophene-2-sulfonamide fragments in the CA active site.

The Erythrocyte Partitioning Phenomenon

Because Carbonic Anhydrase II (CA II) is present in massive concentrations inside red blood cells (RBCs), sulfonamide fragments exhibit anomalous PK behavior. They rapidly partition out of plasma and accumulate inside RBCs[4]. Standard plasma PK profiling will catastrophically underestimate the volume of distribution ( Vd​ ) and half-life ( t1/2​ ) of this fragment. Therefore, whole-blood PK sampling is a non-negotiable requirement[4].

In Vitro and In Vivo Pharmacokinetic Profiling

The PK profiling cascade for 5-(aminomethyl)thiophene-2-sulfonamide must account for its high polarity, potential for rapid renal clearance, and RBC sequestration.

PK_Workflow cluster_0 In Vitro ADME cluster_1 In Vivo Profiling Microsomes Microsomal Stability RBC Erythrocyte Partitioning Microsomes->RBC Dosing IV/PO Dosing (Rodent) RBC->Dosing Sampling Whole Blood Sampling Dosing->Sampling Analysis LC-MS/MS Quantification Sampling->Analysis Evolution Fragment Evolution Analysis->Evolution

Fig 2: Integrated pharmacokinetic profiling workflow for sulfonamide-based CA inhibitor fragments.

Quantitative Data Presentation

During fragment evolution, we track the shift from a highly polar, rapidly cleared fragment to a lipophilic, target-specific lead. Table 1 summarizes typical benchmarking data observed during the optimization of the 5-(aminomethyl)thiophene-2-sulfonamide scaffold.

Table 1: Representative Pharmacokinetic Evolution of the Fragment

ParameterBase Fragment (5-AMTS)Evolved Lead (Amide Derivative)Analytical Rationale
Molecular Weight (Da) 192.26385.40Increased via vector functionalization.
cLogP -0.652.10Improved membrane permeability.
RBC/Plasma Ratio ( KRBC​ ) > 50:115:1Driven by CA II affinity in erythrocytes[4].
In Vitro Clint​ (µL/min/mg) < 10 (Stable)45 (Moderate)Base fragment avoids CYP450 metabolism due to high polarity.
In Vivo t1/2​ (Whole Blood) 4.5 hours12.0 hoursRBC sequestration acts as a slow-release depot[4].
Bioavailability ( F% PO) < 20%> 75%Paracellular transport shifted to transcellular absorption.

Self-Validating Experimental Protocols

To ensure data integrity (E-E-A-T), the following protocol details the whole-blood LC-MS/MS bioanalysis required for this specific fragment. The method relies on cell lysis to release the RBC-bound fragment, ensuring total systemic exposure is measured rather than just the unbound plasma fraction[4].

Protocol: Whole-Blood LC-MS/MS Bioanalysis & Erythrocyte Partitioning

Objective: To quantify 5-(aminomethyl)thiophene-2-sulfonamide in rodent whole blood, accounting for CA II-mediated RBC sequestration.

Phase 1: Sample Preparation & RBC Lysis

  • Collection: Collect 50 µL of whole blood via the tail vein into K2​EDTA microtainers. Store immediately on ice.

  • Lysis (Critical Step): Add 50 µL of LC-MS grade water to the whole blood sample. Vortex vigorously for 30 seconds. Causality: Hypotonic shock lyses the erythrocytes, denaturing CA II and releasing the tightly bound sulfonamide fragment into the matrix.

  • Protein Precipitation: Add 300 µL of ice-cold Acetonitrile (ACN) containing 10 ng/mL of the Internal Standard (IS) (e.g., a stable isotope-labeled 13C6​ -sulfonamide analog).

  • Extraction: Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 200 µL of the supernatant to an autosampler vial.

Phase 2: LC-MS/MS System Suitability & Run

  • Chromatography: Use a biphenyl or C18 column (e.g., Zorbax Eclipse Plus C18, 150×3.0 mm, 3.5 µm)[4]. Causality: The biphenyl phase offers superior retention for highly polar, aromatic fragments compared to standard C18.

  • Mobile Phase:

    • Pump A: 0.1% Formic Acid in Water.

    • Pump B: 0.1% Formic Acid in Methanol[4].

  • Gradient: 5% B to 95% B over 4.5 minutes.

  • Detection (MRM): Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transition for the protonated parent ion [M+H]+ to its dominant product ion (typically the loss of the sulfonamide group).

  • Self-Validation (SST): Before injecting the biological samples, inject a System Suitability Test (SST) sample (10 ng/mL neat standard). The run is only valid if the signal-to-noise ratio (S/N) > 100, and the retention time drift is < 2%. Include Quality Control (QC) samples at Low, Mid, and High concentrations every 20 samples to verify assay linearity.

Conclusion

The 5-(aminomethyl)thiophene-2-sulfonamide fragment is a powerful starting point for discovering novel metalloenzyme inhibitors. However, its development requires a sophisticated understanding of its physicochemical properties. By recognizing its mechanism of action as a ZBG and anticipating its pharmacokinetic sequestration in erythrocytes, drug development professionals can design accurate, whole-blood-based bioanalytical assays. This ensures that calculated PK parameters accurately reflect the fragment's true systemic exposure, guiding successful fragment growing and lead optimization.

References

  • NextSDS. "5-(aminomethyl)thiophene-2-sulfonamide hydrochloride — Chemical Substance Information." NextSDS Chemical Database. Available at: [Link]

  • Guglielmi, P., et al. "Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors." MDPI Pharmaceuticals, April 2023. Available at:[Link]

  • Jacobsen, F. E., et al. "Identifying Chelators for Metalloprotein Inhibitors Using a Fragment-Based Approach." Journal of Medicinal Chemistry (ACS), 2011. Available at:[Link]

  • Keng, Y., et al. "Fragment-Based Design of Mycobacterium Tuberculosis InhA Inhibitors." ChemRxiv, 2020. Available at: [Link]

  • Yaichkov, I., et al. "Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis." Regulatory Research and Medicine Evaluation, July 2024. Available at:[Link]

Sources

Foundational

Aqueous Solubility Profile of 5-(Aminomethyl)thiophene-2-sulfonamide Hydrochloride: A Mechanistic Guide for Drug Development

Executive Summary The compound 5-(aminomethyl)thiophene-2-sulfonamide hydrochloride (CAS: 21151-36-0)[1] is a highly specialized, bifunctional small molecule utilized extensively as a building block in medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-(aminomethyl)thiophene-2-sulfonamide hydrochloride (CAS: 21151-36-0)[1] is a highly specialized, bifunctional small molecule utilized extensively as a building block in medicinal chemistry. Its primary pharmacological utility lies in its role as a potent carbonic anhydrase inhibitor (CAI) pharmacophore[2]. While the thiophene-2-sulfonamide core provides the necessary zinc-binding group (ZBG) for enzyme inhibition, it is intrinsically lipophilic and poorly water-soluble. The strategic addition of the aminomethyl group—and its subsequent conversion to a hydrochloride salt—fundamentally alters the molecule's hydration dynamics. This technical guide deconstructs the physicochemical causality behind its solubility profile and provides a validated framework for its evaluation in drug development.

Physicochemical Foundations: The Causality of Solvation

To understand the solubility profile of this compound, one must analyze the competing thermodynamic forces at play within its structure.

Unmodified thiophene-2-sulfonamides exhibit poor aqueous solubility due to high crystal lattice energies driven by strong intermolecular hydrogen bonding between sulfonamide groups[3]. This presents a severe bottleneck for topical ophthalmic administration, which requires high drug concentrations in the tear film to establish a diffusion gradient across the cornea[4].

The Mechanistic Solution: The incorporation of the aminomethyl moiety introduces a basic primary amine (pKa ~9.2). By formulating this molecule as a hydrochloride salt, the amine is forced into a fully protonated, cationic state at physiological pH (7.4).

  • Causality: The positive charge of the −NH3+​ group drastically lowers the crystal lattice energy relative to the free base. More importantly, it acts as a powerful hydration nucleus, facilitating intense ion-dipole interactions with the oxygen dipoles of water molecules. The solvation energy released by these interactions easily overcomes the energetic penalty of disrupting the crystal lattice, shifting the compound from practically insoluble to highly soluble.

Mechanism A 5-(Aminomethyl)thiophene- 2-sulfonamide HCl B Sulfonamide Moiety (ZBG) A->B Pharmacophore C Aminomethyl Moiety (Solubilizer) A->C Salt Formation D Catalytic Zn2+ Ion (Active Site) B->D Coordinate Bond E Aqueous Solvent / Peripheral Residues C->E Ion-Dipole / H-Bond

Bifunctional mechanism of action and solvation for the thiophene-2-sulfonamide core.

Quantitative Solubility Data & Profiling

The following table synthesizes the physicochemical parameters of the hydrochloride salt, providing a comparative baseline for formulation scientists.

Physicochemical ParameterEstimated ValueAnalytical MethodPharmacological Implication
pKa (Aminomethyl) ~9.2Potentiometric TitrationRemains >98% ionized at pH 7.4, ensuring high aqueous solubility in biological fluids.
pKa (Sulfonamide) ~8.5UV-Metric TitrationPartially ionized at pH 7.4; the anionic form is the active species for Zn2+ coordination.
LogD (pH 7.4) < 0 (Hydrophilic)Shake-flask (Octanol/Water)Low passive membrane permeability; necessitates specific pH-partitioning formulation strategies.
Thermodynamic Solubility > 50 mg/mLHPLC-UV (Aqueous, 37°C)Enables the formulation of high-concentration liquid vehicles (e.g., ophthalmic drops).

Experimental Workflow: Thermodynamic Solubility Profiling

A common pitfall in early-stage drug development is confusing kinetic supersaturation with thermodynamic solubility. To establish a highly trustworthy data set, the protocol must be a self-validating system . The following methodology ensures that true equilibrium is reached and that the solid-state form of the drug has not degraded or disproportionated.

Self-Validating Shake-Flask Methodology
  • Preparation of the Solid Phase: Weigh an excess amount (e.g., 100 mg) of 5-(aminomethyl)thiophene-2-sulfonamide hydrochloride into a series of borosilicate glass vials.

  • Buffer Addition: Add 1.0 mL of the target aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) to each vial.

  • Isothermal Agitation: Seal the vials and place them in an isothermal shaker at exactly 37.0 ± 0.5 °C. Agitate at 300 RPM.

  • Phase Separation (Causality Check): Do not use syringe filters. Cationic amines like the protonated aminomethyl group are notorious for adsorbing to the negatively charged silanol groups of glass fiber filters or polar nylon membranes, artificially lowering the measured solubility. Instead, transfer an aliquot to a microcentrifuge tube and perform ultracentrifugation (15,000 × g for 15 minutes at 37°C) to separate the undissolved pellet from the saturated supernatant.

  • Dual-Time-Point Validation: Sample the supernatant at 24 hours and 48 hours .

    • Trustworthiness Rule: The system is only self-validated if the concentration at 48 hours is within ±5% of the 24-hour concentration. If it is higher, equilibrium has not been reached; if it is lower, the compound is precipitating or degrading.

  • Quantification: Dilute the supernatant appropriately and quantify the dissolved compound using HPLC-UV.

  • Solid-State Verification: Recover the undissolved pellet from the centrifuge tube, dry it gently, and analyze it via X-Ray Powder Diffraction (XRPD). This ensures the buffer did not strip the HCl, causing the salt to disproportionate back into the poorly soluble free base.

SolubilityWorkflow A 1. Solid Compound Addition (Excess HCl Salt) B 2. Buffer Addition (pH 1.2 to 7.4) A->B C 3. Isothermal Shaking (37°C, 24h & 48h) B->C D 4. Phase Separation (Ultracentrifugation) C->D E 5. Supernatant Analysis (HPLC-UV) D->E F 6. Equilibrium Validation (Concordance Check) E->F

Self-validating thermodynamic solubility workflow ensuring steady-state equilibrium.

Formulation Strategies for Drug Development

The solubility profile of 5-(aminomethyl)thiophene-2-sulfonamide hydrochloride dictates its formulation strategy, particularly for topical ocular delivery.

Formulators rely on the pH-partition hypothesis . The drug is typically formulated in an aqueous vehicle at a slightly acidic pH (e.g., pH 5.5 to 6.0). At this pH, the aminomethyl group is overwhelmingly protonated, maximizing solubility and stability in the bottle.

Upon instillation into the eye, the formulation mixes with tear fluid, which possesses a strong buffering capacity at pH ~7.4. This environmental shift slightly increases the fraction of the un-ionized free base. Because the un-ionized form is significantly more lipophilic (higher LogD), it rapidly partitions into and permeates the lipid-rich corneal epithelium to reach the ciliary body, where carbonic anhydrase inhibition reduces aqueous humor production and lowers intraocular pressure[4].

References
  • Title: 5-(aminomethyl)thiophene-2-sulfonamide hydrochloride — Chemical Substance Information Source: nextsds.com URL: [Link]

  • Title: 5-(Aminomethyl)thiophene-2-sulfonamide hydrochloride Source: nih.gov (National Center for Biotechnology Information) URL: [Link]

  • Title: Lead Development of Thiazolylsulfonamides with Carbonic Anhydrase Inhibitory Action Source: acs.org (Journal of Medicinal Chemistry) URL: [Link]

  • Title: EP0375320B1 - Substituted thieno(3,2-B)

Sources

Exploratory

A Technical Guide to the In Vitro Cytotoxicity and Preclinical Safety Assessment of Novel Chemical Entities

For Researchers, Scientists, and Drug Development Professionals Introduction: Foundational Safety Evaluation of Novel Compounds The journey of a novel chemical entity (NCE) from discovery to potential therapeutic applica...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Foundational Safety Evaluation of Novel Compounds

The journey of a novel chemical entity (NCE) from discovery to potential therapeutic application is contingent upon a rigorous evaluation of its safety profile. A critical and early component of this assessment involves determining the compound's potential for in vitro cytotoxicity and establishing a preliminary understanding of its preclinical safety. This guide provides a comprehensive overview of the principles, methodologies, and data interpretation integral to this process. While this document uses the placeholder "NCE-X" to represent a novel compound, the principles and workflows described are broadly applicable to the preclinical safety assessment of small molecules.[1][2] A robust non-clinical safety assessment is a mandatory prerequisite for advancing a compound to human clinical trials, as mandated by regulatory agencies like the FDA and EMA.[3]

The primary objectives of this early safety evaluation are twofold: to identify potential hazards to human health and to establish a safe starting dose for first-in-human (FIH) clinical trials.[3] This process involves a tiered approach, beginning with in vitro assays to assess cellular toxicity and progressing to in vivo studies in animal models to understand systemic effects.[1][4]

Part 1: In Vitro Cytotoxicity Assessment: The Cellular Response to NCE-X

In vitro cytotoxicity assays are fundamental to early-stage drug development, providing a rapid and cost-effective means to screen compounds for their potential to cause cell death.[5] These assays measure various cellular functions, such as membrane integrity, metabolic activity, and enzymatic activity, to quantify the toxic effects of a compound.[5][6]

Rationale for Assay Selection: A Multi-Parametric Approach

No single assay is sufficient to definitively characterize the cytotoxic potential of an NCE. Therefore, a panel of assays targeting different cellular mechanisms is recommended. The choice of assays and cell lines is critical and should be guided by the intended therapeutic indication of the NCE. For instance, a compound intended for cancer therapy would be tested on a panel of cancer cell lines, while a compound for a liver disease would be assessed on hepatocyte-derived cells like HepG2.[7][8]

Commonly Employed In Vitro Cytotoxicity Assays:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells by assessing the activity of mitochondrial enzymes.[5][7] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[5]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies cell membrane integrity by measuring the release of the cytosolic enzyme LDH from damaged cells into the culture medium.[9][10] An increase in LDH activity in the supernatant is indicative of cell lysis and cytotoxicity.[9]

  • ATP Assay: This luminometric assay measures the amount of ATP present in a cell population, which is a direct indicator of cell viability.[5] The assay is highly sensitive and can detect a small number of viable cells.[5]

Experimental Workflow: A Step-by-Step Guide to the MTT Assay

The following protocol provides a generalized workflow for assessing the cytotoxicity of NCE-X using the MTT assay.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Cell Seeding: Plate cells in a 96-well plate at a predetermined density. cell_adherence 2. Cell Adherence: Incubate for 24 hours to allow cells to adhere and resume growth. cell_seeding->cell_adherence compound_prep 3. Compound Preparation: Prepare a serial dilution of NCE-X in culture medium. treatment 4. Cell Treatment: Replace medium with compound dilutions. Include vehicle and positive controls. compound_prep->treatment incubation 5. Incubation: Incubate cells with NCE-X for a defined period (e.g., 24, 48, 72 hours). treatment->incubation mtt_addition 6. MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. formazan_solubilization 7. Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. mtt_addition->formazan_solubilization readout 8. Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. formazan_solubilization->readout data_processing 9. Data Processing: Subtract background absorbance and normalize data to the vehicle control. ic50_determination 10. IC50 Determination: Plot a dose-response curve and calculate the IC50 value. data_processing->ic50_determination

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Data Presentation: Summarizing In Vitro Cytotoxicity

The results of in vitro cytotoxicity assays are typically summarized by the IC50 value, which is the concentration of the compound that inhibits 50% of cell viability.[10]

Cell LineAssayIncubation Time (hours)NCE-X IC50 (µM)
HepG2 (Human Liver)MTT4825.3
HEK293 (Human Kidney)LDH4842.1
A549 (Human Lung)ATP4818.9
Positive ControlDoxorubicin480.5
Note: The data presented in this table is hypothetical and for illustrative purposes only.

Part 2: Preclinical Safety Evaluation: In Vivo Assessment of NCE-X

Following the in vitro characterization, promising candidates advance to preclinical in vivo safety assessment in animal models.[1][4] These studies are designed to evaluate the systemic effects of the compound and to identify potential target organs for toxicity.[4]

Key Components of Preclinical Safety Studies

A comprehensive preclinical safety program includes a range of studies conducted in accordance with international guidelines, such as those from the International Council for Harmonisation (ICH).[3]

  • Safety Pharmacology: These studies investigate the effects of the NCE on vital functions, including the cardiovascular, respiratory, and central nervous systems.[3]

  • Toxicokinetics: This component links the observed toxic effects to the systemic exposure of the compound in the animal models.[3]

  • Single-Dose and Repeated-Dose Toxicity: These studies determine the acute and chronic toxicity of the NCE and help to identify the No-Observed-Adverse-Effect Level (NOAEL).[3][11] The NOAEL is the highest dose at which no adverse effects are observed.[3]

  • Genotoxicity: A battery of tests is conducted to assess the potential of the NCE to cause genetic damage.[3][11]

  • Carcinogenicity: Long-term studies are performed to evaluate the carcinogenic potential of the NCE.[3][11]

  • Reproductive and Developmental Toxicity: These studies assess the potential effects of the NCE on fertility and embryonic development.[3]

Experimental Workflow: A General Preclinical Safety Study Design

The following diagram illustrates a typical workflow for a preclinical safety study.

Preclinical_Safety_Workflow cluster_planning Study Planning cluster_execution In-Life Phase cluster_analysis Post-Life Phase & Analysis protocol_dev 1. Protocol Development: Define study objectives, animal model, dose levels, and endpoints. regulatory_approval 2. Regulatory & Ethical Approval: Obtain necessary approvals from institutional animal care and use committees. protocol_dev->regulatory_approval animal_acclimation 3. Animal Acclimation: Acclimate animals to the facility and housing conditions. dosing 4. Dosing Administration: Administer NCE-X at predetermined dose levels and schedule. animal_acclimation->dosing monitoring 5. Clinical Observations: Monitor animals for clinical signs of toxicity, body weight changes, and food/water consumption. dosing->monitoring sample_collection 6. Biological Sample Collection: Collect blood, urine, and tissues at specified time points. monitoring->sample_collection necropsy 7. Necropsy & Histopathology: Perform gross necropsy and microscopic examination of tissues. bioanalysis 8. Bioanalysis: Analyze biological samples for drug concentration and biomarkers. necropsy->bioanalysis data_interpretation 9. Data Interpretation & Reporting: Analyze all data, determine the NOAEL, and prepare a final study report. bioanalysis->data_interpretation

Caption: A generalized workflow for a preclinical safety study.

Data Presentation: Summarizing Preclinical Safety Findings

The results of preclinical safety studies are compiled to create a comprehensive safety profile of the NCE.

Study TypeSpeciesKey FindingsNOAEL
Acute Oral ToxicityRatLD50 > 2000 mg/kgNot Applicable
28-Day Repeated DoseRatMild liver enzyme elevation at high dose100 mg/kg/day
Genotoxicity (Ames Test)In vitroNegativeNot Applicable
Cardiovascular SafetyDogNo significant effect on QT interval200 mg/kg
Note: The data presented in this table is hypothetical and for illustrative purposes only.

Part 3: Mechanistic Insights and Future Directions

Understanding the mechanism of toxicity is crucial for risk assessment and for guiding further drug development.[12] If cytotoxicity is observed, follow-up studies may be conducted to investigate the underlying pathways, such as apoptosis, necrosis, or autophagy. For example, if NCE-X induces apoptosis, further investigation into the activation of caspases and the expression of pro- and anti-apoptotic proteins would be warranted.

Signaling Pathway: A Hypothetical Apoptotic Pathway

The following diagram illustrates a simplified signaling pathway that could be investigated if NCE-X is found to induce apoptosis.

Apoptosis_Pathway NCE_X NCE-X Mitochondrion Mitochondrion NCE_X->Mitochondrion Induces Stress Caspase9 Caspase-9 Mitochondrion->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Sources

Protocols & Analytical Methods

Method

Optimal solvents for dissolving 5-(aminomethyl)thiophene-2-sulfonamide hydrochloride

Title : Application Note: Optimal Solvents and Dissolution Protocols for 5-(Aminomethyl)thiophene-2-sulfonamide Hydrochloride in Drug Discovery 1. Executive Summary 5-(Aminomethyl)thiophene-2-sulfonamide hydrochloride is...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : Application Note: Optimal Solvents and Dissolution Protocols for 5-(Aminomethyl)thiophene-2-sulfonamide Hydrochloride in Drug Discovery

1. Executive Summary 5-(Aminomethyl)thiophene-2-sulfonamide hydrochloride is a critical intermediate and pharmacophore frequently utilized in the synthesis of carbonic anhydrase (CA) inhibitors, such as dorzolamide. Achieving complete and stable dissolution of this compound is paramount to ensure assay reproducibility, prevent artifactual aggregation, and maintain structural integrity during high-throughput screening (HTS) and structural biology workflows. This application note provides a comprehensive, self-validating guide to solvent selection, mechanistic rationale, and standardized protocols for preparing both stock and working solutions.

2. Physicochemical Profiling & Mechanistic Rationale Understanding the molecular topography of 5-(aminomethyl)thiophene-2-sulfonamide hydrochloride (CAS: 21151-36-0) is essential for predicting its solvation dynamics. The compound (MW = 228.72 g/mol , Formula = C5H9ClN2O2S2)[1][2] features three distinct functional domains:

  • Thiophene Ring : Confers moderate lipophilicity and dictates the molecule's hydrophobic interactions.

  • Sulfonamide Group (-SO₂NH₂) : Acts as both a strong hydrogen-bond donor and acceptor. The pKa of primary sulfonamides is typically around 8.5–9.5.

  • Aminomethyl Group (-CH₂NH₂) : Present as a hydrochloride salt (-CH₂NH₃⁺ Cl⁻).

Causality in Solvent Selection: Because the compound is a hydrochloride salt, its crystal lattice energy is most effectively overcome by highly polar solvents.

  • DMSO (Dimethyl Sulfoxide) : The optimal choice for long-term, high-concentration stock solutions. As a polar aprotic solvent (dielectric constant ~47), DMSO effectively solvates the charged ammonium cation and disrupts the hydrogen-bonding network of the sulfonamide group without promoting hydrolytic degradation.

  • Aqueous Buffers : While the HCl salt form significantly enhances water solubility compared to its free base, dissolving it directly in unbuffered water will depress the pH, creating an acidic microenvironment. When diluting into physiological buffers (pH 7.4), the amine remains protonated (pKa ~9–10), but local pH shifts must be carefully monitored to prevent transient precipitation of the neutral sulfonamide species.

Safety Note: The compound is classified as an irritant (Acute Tox. 4, Skin Irrit. 2)[3]. Standard laboratory PPE (nitrile gloves, lab coat, and safety goggles) is required during gravimetric handling, as detailed by authoritative safety databases like [3] and[2].

3. Solvent Selection Matrix The following table summarizes the quantitative solubility profile and solvent compatibility for various experimental needs.

Table 1: Quantitative Solubility Profile and Solvent Compatibility

SolventPolarity IndexEstimated Solubility LimitRecommended Use CaseStability / Storage
DMSO 7.2> 100 mMPrimary Stock Solutions (In Vitro)High / -20°C (up to 6 months)
Methanol 5.1~ 50 mMAnalytical (LC-MS/HPLC)Moderate / 4°C (Prepare fresh)
Water (Milli-Q) 10.0> 50 mMPrimary Stock (In Vivo/Animal)High / -20°C (up to 1 month)
PBS (pH 7.4) N/A~ 10-20 mMSecondary Dilution (Assays)Low / Use immediately

4. Experimental Protocols: A Self-Validating System To ensure absolute trustworthiness in your assay data, the following dissolution protocols incorporate built-in Quality Control (QC) steps to form a self-validating system.

Protocol A: Preparation of 100 mM Master Stock in DMSO Objective: Create a stable, highly concentrated stock for enzymatic assays or cell-based screening.

  • Gravimetric Analysis : Accurately weigh 22.87 mg of 5-(aminomethyl)thiophene-2-sulfonamide hydrochloride into a sterile, static-free amber glass vial. Rationale: Amber glass prevents potential UV-mediated degradation of the electron-rich thiophene ring.

  • Solvent Addition : Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Agitation : Vortex the solution vigorously at 2500 rpm for 60 seconds at room temperature (20–25°C).

  • Sonication (Conditional) : If visible particulates remain, sonicate the vial in a water bath at room temperature for 5 minutes. Caution: Do not allow the water bath to exceed 40°C to prevent thermal degradation.

  • Primary QC (Validation) : Visually inspect the solution against both dark and light backgrounds. It must be completely transparent. For rigorous validation, analyze a 1 µL aliquot via Dynamic Light Scattering (DLS) to confirm the absence of sub-visible colloidal aggregates.

  • Storage : Divide the validated solution into 50 µL aliquots in tightly sealed microcentrifuge tubes and store at -20°C. Rationale: Aliquoting prevents repeated freeze-thaw cycles, which can induce irreversible crystallization and concentration drift.

Protocol B: Preparation of Working Solutions in Aqueous Buffer Objective: Dilute the DMSO master stock into a physiological buffer (e.g., HEPES or PBS, pH 7.4) for immediate biological application.

  • Thawing : Equilibrate a 50 µL DMSO stock aliquot to room temperature for 15 minutes before opening. Rationale: Opening a cold tube causes atmospheric moisture to condense into the hygroscopic DMSO, accelerating compound degradation.

  • Pre-mixing : Pre-warm the target aqueous assay buffer (e.g., 50 mM HEPES, pH 7.4) to 37°C.

  • Dilution : Slowly pipette the required volume of the DMSO stock directly into the vortexing buffer to achieve the desired final concentration (e.g., 1 mM). Critical Step: Always add the organic stock to the aqueous phase (not vice versa) to maintain a high solvent-to-solute ratio during the mixing phase, thereby preventing localized supersaturation and precipitation.

  • Secondary QC (Validation) : Verify the final pH of the solution. The introduction of the HCl salt may slightly depress the pH of weakly buffered solutions. Adjust with 0.1 M NaOH if necessary. Confirm final concentration via LC-MS or UV-Vis spectroscopy before proceeding to the assay.

5. Mechanistic Workflow Diagram

G Start Weighing 5-(Aminomethyl)thiophene- 2-sulfonamide HCl Solvent Primary Solvent Selection (DMSO for Stock / H2O for in vivo) Start->Solvent Dissolution Vortex & Sonication (Room Temp, 5-10 min) Solvent->Dissolution QC1 Primary QC Visual Inspection & DLS Dissolution->QC1 QC1->Dissolution Fail (Turbid) Dilution Secondary Dilution (Aqueous Assay Buffer, pH 7.4) QC1->Dilution Pass (Clear) QC2 Secondary QC LC-MS / UV-Vis Verification Dilution->QC2 App Downstream Application (CA Inhibition Assays, etc.) QC2->App Pass

Figure 1: Self-validating dissolution workflow for 5-(aminomethyl)thiophene-2-sulfonamide HCl.

6. Troubleshooting & Stability

  • Issue: Precipitation upon aqueous dilution.

    • Cause: The final concentration exceeds the aqueous solubility limit, or the buffer capacity is insufficient to handle the acidic shift from the HCl salt.

    • Solution: Increase the buffer strength (e.g., use 100 mM HEPES instead of 10 mM), or ensure the final DMSO concentration remains at ≥1% (v/v) if tolerated by your specific biological assay.

  • Issue: Loss of enzymatic inhibitory activity over time.

    • Cause: Sulfonamides can be susceptible to slow oxidation or microbial growth when left in aqueous solutions at room temperature.

    • Solution: Always prepare aqueous working solutions fresh. Do not store aqueous solutions for more than 24 hours unless they are sterile-filtered (0.22 µm) and maintained at 4°C.

7. References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for 5-(Aminomethyl)thiophene-2-sulfonamide hydrochloride. Retrieved from [Link]

  • NextSDS (2026). Chemical Substance Information: 5-(aminomethyl)thiophene-2-sulfonamide hydrochloride. Retrieved from [Link]

Application

Application Note: In Vitro Carbonic Anhydrase Inhibition Assay Protocols Using Thiophene Sulfonamides

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Area: Enzymology, Hit-to-Lead Optimization, Glaucoma and Oncology Therapeutics Introduction and Mechanistic Rationale Ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Area: Enzymology, Hit-to-Lead Optimization, Glaucoma and Oncology Therapeutics

Introduction and Mechanistic Rationale

Carbonic anhydrases (CAs, EC 4.2.1.1) are a ubiquitous family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. In human physiology, specific isoforms are heavily implicated in pathologies ranging from glaucoma (hCA II) to hypoxic tumor survival and metastasis (hCA IX and XII).

Over the past decades, five-membered heterocyclic sulfonamides—particularly thiophene sulfonamides —have emerged as highly potent and selective CA inhibitors (CAIs)[1]. The structural rationale for their efficacy is twofold:

  • Zinc-Binding Group (ZBG): The primary sulfonamide moiety ( −SO2​NH2​ ) acts as a potent ZBG. In its deprotonated state, the sulfonamide nitrogen coordinates directly with the catalytic Zn2+ ion in the enzyme's active site, displacing the zinc-bound water/hydroxide necessary for catalysis.

  • Hydrophobic Tail Interactions: The thiophene ring provides an optimal geometric and electronic profile to engage with the hydrophobic half of the CA active site. When functionalized (e.g., via click chemistry to form 1,2,3-triazolyl-thiophene derivatives), these molecules achieve low-nanomolar affinities by locking into specific sub-pockets of target isoforms [3].

CA_Mechanism Substrate CO2 + H2O (Substrate) Enzyme Carbonic Anhydrase (Zn2+ Active Site) Substrate->Enzyme Binding Product HCO3- + H+ (Product) Enzyme->Product Catalytic Hydration Complex Enzyme-Inhibitor Complex (Zn2+ Coordinated) Enzyme->Complex Inhibition Inhibitor Thiophene Sulfonamide (Inhibitor) Inhibitor->Enzyme Competitive Binding Complex->Product Blocks Catalysis

Caption: Mechanism of Carbonic Anhydrase inhibition by thiophene sulfonamides.

Assay Selection: The Causality Behind Stopped-Flow Kinetics

When evaluating CAIs, researchers typically choose between the 4-nitrophenyl acetate (pNPA) esterase assay and the stopped-flow CO2​ hydration assay.

Why we mandate the Stopped-Flow Assay: While the pNPA esterase assay is accessible via standard microplate readers, esterase activity is a secondary, highly inefficient, and non-physiological function of CA. Kinetic constants ( Ki​ ) derived from esterase assays frequently misrepresent true inhibitory potency, often underestimating the affinity of tight-binding inhibitors [4].

The stopped-flow method directly measures the physiological reaction ( CO2​+H2​O⇌HCO3−​+H+ ) by tracking the rapid acidification of the buffer. Because the turnover rate of CA is exceptionally high ( kcat​≈106 s−1 for hCA II), traditional mixing is too slow. Stopped-flow instrumentation achieves a dead-time of <2 ms, allowing precise measurement of the initial reaction velocity [2].

StoppedFlow SyringeA Syringe A Enzyme + Inhibitor + Phenol Red (HEPES Buffer, pH 7.5) Mixer Rapid Mixing Chamber (Dead time < 2 ms) SyringeA->Mixer SyringeB Syringe B Saturated CO2 Solution (Substrate) SyringeB->Mixer Detector Optical Detector (Absorbance at 557 nm) Mixer->Detector Flow Data Data Acquisition & Analysis (Reaction Rate Calculation) Detector->Data Signal Output

Caption: Stopped-flow CO2 hydration assay workflow for kinetic measurements.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . Every run must include an uncatalyzed blank (to subtract background CO2​ hydration) and an Acetazolamide reference standard. If the calculated Ki​ for Acetazolamide deviates by >15% from the established literature value (~12 nM for hCA II), the assay is deemed invalid, and buffer pH or enzyme integrity must be re-evaluated.

Reagent & Buffer Preparation
  • Assay Buffer: 10 mM HEPES, pH 7.5.

    • Causality: HEPES is selected because its pKa​ (~7.5) perfectly buffers the physiological pH range required for cytosolic CA activity.

  • Ionic Strength Modifier: Add 0.1 M Na2​SO4​ to the Assay Buffer.

    • Causality: Maintaining a constant ionic strength prevents non-specific electrostatic interactions between the highly hydrophobic thiophene sulfonamides and the enzyme surface, which could artificially skew kinetic data.

  • Indicator: 0.2 mM Phenol Red.

    • Causality: Phenol red has a sharp absorbance peak at 557 nm that decreases linearly as the pH drops from 7.5 to 7.0, providing a direct optical readout of H+ generation.

  • Substrate Solution: Saturated CO2​ solution in water at 20 °C. Bubble pure CO2​ gas through high-purity deionized water for 30 minutes prior to the assay.

Thiophene Sulfonamide & Enzyme Preparation
  • Inhibitor Stocks: Dissolve thiophene sulfonamide derivatives in 100% DMSO to create 10 mM stock solutions.

    • Critical Step: Dilute the stocks with Assay Buffer such that the final DMSO concentration in the reaction chamber never exceeds 1% (v/v). Higher DMSO concentrations will induce conformational changes in the CA active site.

  • Enzyme Preparation: Dilute recombinant human CA (e.g., hCA II or hCA IX) in Assay Buffer to a working concentration of 20 nM.

Stopped-Flow Execution
  • Pre-incubation: In a microtube, combine the Enzyme solution with the diluted Inhibitor. Incubate at room temperature (20 °C) for exactly 15 minutes.

    • Causality: Thiophene sulfonamides are often tight-binding inhibitors. A 15-minute pre-incubation is mandatory to allow the Enzyme-Inhibitor system to reach thermodynamic equilibrium before substrate introduction.

  • Loading: Load Syringe A of the stopped-flow instrument (e.g., Applied Photophysics SX20) with the pre-incubated Enzyme-Inhibitor-Indicator mixture. Load Syringe B with the saturated CO2​ solution.

  • Acquisition: Trigger the rapid mixing of equal volumes (e.g., 50 µL from each syringe). Monitor the decrease in absorbance at 557 nm over a period of 10 to 100 seconds.

  • Replicates: Perform a minimum of three technical replicates for each inhibitor concentration (ranging from 0.1 nM to 10 µM).

Data Analysis and Quantitative Presentation

The initial velocity ( v ) of the enzyme-catalyzed reaction is determined from the linear portion of the absorbance vs. time curve (typically the first 5-10% of the reaction). The uncatalyzed rate (measured via the blank) is subtracted from all readings.

Because thiophene sulfonamides often exhibit low-nanomolar affinity, they behave as tight-binding inhibitors where the inhibitor concentration is comparable to the enzyme concentration. Therefore, standard Michaelis-Menten kinetics are insufficient. The Ki​ must be calculated using the Morrison equation for tight binding:

v0​vi​​=1−2−([E]+[I]+Kiapp​)2−4[E][I]​​

Where vi​ and v0​ are the initial velocities in the presence and absence of inhibitor, [E] is the active enzyme concentration, and [I] is the inhibitor concentration.

Representative Kinetic Data

The following table summarizes the inhibitory profiles of representative 5-substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides against various human CA isoforms, demonstrating the selectivity achievable through tail-approach modifications [3].

Compound / InhibitorhCA I Ki​ (nM)hCA II Ki​ (nM)hCA IX Ki​ (nM)hCA XII Ki​ (nM)
Acetazolamide (Control) 250.012.025.05.7
Thiophene-2-sulfonamide >10000250.0~300.0~200.0
Triazolyl-thiophene Deriv. A 224.02.25.43.4
Triazolyl-thiophene Deriv. B 7544.07.7811.0239.0

Note: Derivative A demonstrates pan-isoform potency (excluding hCA I), while Derivative B shows high selectivity for the cytosolic hCA II over the tumor-associated hCA IX/XII, highlighting the impact of the triazole substituent on isoform targeting.

References

  • Supuran, C. T., et al. "Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors." MDPI, 2023.
  • Boron, W. F., et al. "A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis." Frontiers in Physiology, 2017.
  • Leitans, J., et al. "5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides strongly inhibit human carbonic anhydrases I, II, IX and XII: solution and X-ray crystallographic studies." ChEMBL - EMBL-EBI.
  • McDonald, P. C., et al. "Inhibition of Carbonic Anhydrase using SLC-149: Support for a Non-catalytic Function of CAIX in Breast Cancer." PMC / NIH, 2020.
Method

Application Notes and Protocols for Protein Crystal Soaking with 5-(aminomethyl)thiophene-2-sulfonamide hydrochloride

Introduction: The Significance of 5-(aminomethyl)thiophene-2-sulfonamide hydrochloride in Structural Biology 5-(aminomethyl)thiophene-2-sulfonamide hydrochloride is a member of the sulfonamide class of compounds, which a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of 5-(aminomethyl)thiophene-2-sulfonamide hydrochloride in Structural Biology

5-(aminomethyl)thiophene-2-sulfonamide hydrochloride is a member of the sulfonamide class of compounds, which are of significant interest in drug discovery.[1][2] The primary sulfonamide moiety is a well-established zinc-binding group, making this compound a potent inhibitor of zinc-containing metalloenzymes, most notably the carbonic anhydrases (CAs).[1][2][3][4] Determining the high-resolution crystal structure of this compound in complex with its protein target is crucial for understanding its binding mode, elucidating the molecular basis of its inhibitory activity, and guiding further structure-based drug design efforts.[5]

This guide provides a comprehensive, in-depth protocol for soaking 5-(aminomethyl)thiophene-2-sulfonamide hydrochloride into pre-existing protein crystals. It moves beyond a simple recitation of steps to explain the underlying principles and rationale, empowering researchers to adapt and troubleshoot the protocol for their specific protein of interest.

Core Principles: Understanding the Soaking Experiment

Crystal soaking is often the preferred method for obtaining protein-ligand complex structures due to its simplicity and efficiency.[6][7] The technique relies on the diffusion of the ligand from a solution into the solvent channels of a pre-formed apo-protein crystal, ultimately reaching the binding site.[7] The success of a soaking experiment is a delicate balance between achieving high occupancy of the ligand in the binding site and preserving the diffraction quality of the crystal.

Caption: High-level workflow for a typical crystal soaking experiment.

Experimental Design and Optimization

Ligand Stock Solution Preparation

The solubility of the ligand is a critical first consideration. 5-(aminomethyl)thiophene-2-sulfonamide hydrochloride is a hydrochloride salt, which generally confers better aqueous solubility than the free base. However, organic solvents are often necessary to achieve the high concentrations required for soaking.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of small molecules for crystallographic studies.[8] It is capable of dissolving a wide range of polar and nonpolar compounds and is tolerated by most protein crystals at low final concentrations (typically 1-5%).[8]

  • Stock Concentration: Aim for a stock solution of 50-100 mM in 100% DMSO. This high concentration allows for minimal addition of the organic solvent to the aqueous soaking buffer, thereby reducing the risk of crystal damage.

Soaking Solution Formulation

The soaking solution should be as close in composition to the crystal's mother liquor as possible to maintain crystal integrity. This is often referred to as an "artificial mother liquor" (AML).[9][10]

ComponentPurposeRecommended Concentration
Precipitant Maintains crystal stabilitySame as crystallization reservoir
Buffer Maintains pH for protein and ligand stabilitySame as crystallization reservoir
Additives/Salts Maintain ionic strength and crystal contactsSame as crystallization reservoir
DMSO Ligand solvent1-5% (v/v) final concentration
Ligand The compound of interest1-10 mM (final concentration)

Rationale for Ligand Concentration: The optimal ligand concentration for soaking is typically 10-100 times the dissociation constant (Kd) of the protein-ligand interaction.[9][11] If the Kd is unknown, an empirical approach is necessary. Starting with a concentration in the low millimolar range (1-10 mM) is a common practice.[11] For 5-(aminomethyl)thiophene-2-sulfonamide, which is expected to bind with relatively high affinity to carbonic anhydrases, a concentration of 1-5 mM should be sufficient to achieve high occupancy.

Soaking Time Optimization

The time required for the ligand to diffuse into the crystal and occupy the binding site can range from seconds to hours.[7][11]

  • Short Soaks (Seconds to Minutes): Often sufficient for small ligands and crystals with large solvent channels.[11] This approach minimizes the risk of crystal damage from the ligand or solvent.

  • Long Soaks (Hours): May be necessary if the binding site is partially occluded by crystal packing contacts or for larger ligands. However, the risk of crystal cracking or dissolution increases with time.[9]

It is highly recommended to perform a time-course experiment (e.g., 1 minute, 10 minutes, 1 hour, 4 hours) to determine the optimal soaking duration for your specific crystal system.

Step-by-Step Soaking and Cryoprotection Protocol

This protocol outlines a single-step method that combines ligand soaking and cryoprotection, which is efficient and generally gentle on crystals.

Materials
  • Apo-protein crystals in their crystallization drop.

  • 100 mM stock solution of 5-(aminomethyl)thiophene-2-sulfonamide hydrochloride in 100% DMSO.

  • Artificial Mother Liquor (AML): A solution containing all components of the crystallization reservoir.

  • Cryoprotectant (e.g., glycerol, ethylene glycol).[10]

  • Cryo-loops of an appropriate size.[10]

  • Liquid nitrogen.

Protocol
  • Prepare the Soaking/Cryoprotectant Solution:

    • In a microcentrifuge tube, prepare the final solution that will be used to soak and cryoprotect the crystal.

    • Example Calculation for a 50 µL final solution:

      • 35 µL AML

      • 12.5 µL 80% Glycerol stock (for a final concentration of 25%)

      • 2.5 µL 100 mM Ligand stock (for a final concentration of 5 mM ligand and 5% DMSO)

    • Vortex briefly to ensure homogeneity.

  • Crystal Harvesting and Soaking:

    • Under a stereomicroscope, select a high-quality, single crystal.

    • Using a cryo-loop slightly larger than the crystal, carefully remove the crystal from its growth drop.[7][10] It is crucial to minimize mechanical stress.

    • Immediately transfer the crystal on the loop into a 2-5 µL drop of the prepared soaking/cryoprotectant solution.[7][12]

    • Allow the crystal to soak for the predetermined optimal time (e.g., 5 minutes). During this time, monitor the crystal for any signs of cracking or dissolution.[9]

  • Flash-Cooling:

    • After the soaking period, swiftly remove the loop from the soaking drop.

    • Immediately plunge the loop and the crystal into liquid nitrogen.[9][10] The speed of this step is critical to ensure vitrification (glassy ice formation) rather than crystalline ice, which would destroy the crystal lattice.[13]

Caption: Detailed workflow for the combined soaking and cryocooling step.

Troubleshooting and Advanced Considerations

ProblemPotential CauseSuggested Solution
Crystal Cracking/Dissolving High DMSO concentration; ligand-induced conformational change; osmotic shock.Reduce final DMSO concentration to <2%.[8] Decrease ligand concentration. Try a stepwise cryoprotection protocol.[9]
No Ligand Density in Structure Binding site is blocked by crystal contacts; soak time is too short; ligand concentration is too low.Inspect crystal packing. Increase soaking time and/or ligand concentration.[8] If soaking consistently fails, co-crystallization is the recommended alternative.[6][8]
High Mosaicity in Diffraction Crystal damage during handling or soaking.Be gentler during crystal harvesting. Reduce soaking time.[9] Ensure rapid and smooth plunging into liquid nitrogen.

Alternative Cryoprotection Strategy: Dehydration

In cases where traditional cryoprotectants are detrimental to the crystal, a non-invasive dehydration method can be employed. This involves adding a highly concentrated salt solution, such as 13 M potassium formate, to the reservoir of the crystallization plate.[13][14] This gradually dehydrates the crystal drop via vapor diffusion, which can be sufficient for cryoprotection without direct contact with the crystal.[13][14] The ligand can be added to the crystal drop before this process begins.

Conclusion

The successful soaking of 5-(aminomethyl)thiophene-2-sulfonamide hydrochloride into a target protein crystal is an achievable goal that provides invaluable structural information for drug discovery. By understanding the principles of ligand solubility, solution composition, and the delicate balance of soaking time and cryoprotection, researchers can systematically optimize their experiments. This guide provides a robust framework and a detailed protocol to serve as a starting point for these efforts. Careful observation and methodical troubleshooting are the keys to overcoming challenges and obtaining a high-resolution structure of the protein-ligand complex.

References

  • Di Fiore, A., De Simone, G., Alterio, V., & Supuran, C. T. (2014). Crystal structure of the human carbonic anhydrase II adduct with 1-(4-sulfamoylphenyl-ethyl)-2,4,6-triphenylpyridinium perchlorate, a membrane-impermeant, isoform selective inhibitor. Bioorganic & medicinal chemistry letters, 24(15), 3404–3407. [Link]

  • Berman, H. M., et al. (2005). Ultrahigh Resolution Crystal Structures of Human Carbonic Anhydrases I and II Complexed with “Two-Prong” Inhibitors Reveal the Molecular Basis of High Affinity. Biochemistry, 44(25), 9069–9077. [Link]

  • Thorson, J. S., et al. (2013). Structural analysis of inhibitor binding to human carbonic anhydrase II. Journal of medicinal chemistry, 56(9), 3639–3648. [Link]

  • ECHA. 5-(aminomethyl)thiophene-2-sulfonamide hydrochloride — Chemical Substance Information. European Chemicals Agency. [Link]

  • Jornet-Martinez, N., et al. (2022). A drug-discovery-oriented non-invasive protocol for protein crystal cryoprotection by dehydration, with application for crystallization screening. Journal of Applied Crystallography, 55(2), 370-379. [Link]

  • Wlodawer, A., et al. (2013). Strategies for Protein Cryocrystallography. Crystal Growth & Design, 13(1), 3-15. [Link]

  • Müller, I., et al. (2017). Guidelines for the successful generation of protein–ligand complex crystals. Acta Crystallographica Section D: Structural Biology, 73(2), 79-92. [Link]

  • Wlodawer, A. (2013). Proteins and Their Ligands: Their Importance and How to Crystallize Them. IntechOpen. [Link]

  • Nocentini, A., & Supuran, C. T. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(7), 3195. [Link]

  • LabSolutions. 5-(aminomethyl)-N-methylthiophene-2-sulfonamide hydrochloride. LabSolutions. [Link]

  • Sousa, B. L., et al. (2024). Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking. The FEBS Journal. [Link]

  • University of Vermont. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals. University of Vermont. [Link]

  • Hampton Research. (2020). Crystallization of Protein-Ligand Complexes. Hampton Research Blog. [Link]

  • Martyn, K., et al. (2020). Efficient, high-throughput ligand incorporation into protein microcrystals by on-grid soaking. eLife, 9, e57923. [Link]

  • Pagnozzi, D., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters, 13(3), 444-450. [Link]

  • Jornet-Martinez, N., et al. (2021). A drug discovery-oriented non-invasive protocol for protein crystal cryoprotection by dehydration, with application for crystallization screening. bioRxiv. [Link]

  • Sousa, B. L., et al. (2024). Crystallization of protein‐ligand complexes ‒ co‐crystallization and crystal soaking. ScienceOpen. [Link]

  • Schrey, A., et al. (2021). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. Journal of Medicinal Chemistry, 64(15), 11218–11232. [Link]

  • Viva Biotech. Crystal Soaking. Viva Biotech. [Link]

Sources

Application

Application Note: HPLC Method Development and Validation for 5-(Aminomethyl)thiophene-2-sulfonamide

Executive Summary This application note outlines a comprehensive, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the analysis of 5-(aminomethyl)thiophene-2-sulfonamide. As a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note outlines a comprehensive, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the analysis of 5-(aminomethyl)thiophene-2-sulfonamide. As a highly polar, amphoteric building block, this compound is a critical intermediate in the synthesis of topically active carbonic anhydrase inhibitors, such as dorzolamide[1]. This guide synthesizes physicochemical profiling with field-proven chromatographic principles to establish a robust, reproducible assay suitable for pharmaceutical quality control and reaction monitoring.

Analyte Profiling & Method Rationale

Developing a reliable RP-HPLC method for 5-(aminomethyl)thiophene-2-sulfonamide requires strict control over its ionization state due to the presence of two distinct functional groups: a basic aminomethyl group and a weakly acidic sulfonamide moiety[2].

  • Mobile Phase pH & Silanol Suppression (The Causality of Peak Shape): At a neutral pH, the primary amine is fully protonated. On standard silica-based stationary phases, this positively charged amine will undergo strong secondary electrostatic interactions with ionized residual silanols (SiO⁻), resulting in severe peak tailing and variable retention times. To counteract this, the mobile phase pH must be strictly maintained at 2.5 using a phosphate buffer[1]. This highly acidic environment fully protonates the amine while simultaneously suppressing silanol ionization, forcing the analyte to interact with the column via a purely hydrophobic and π-π retention mechanism.

  • Stationary Phase Selection: Due to the high polarity of the protonated analyte, standard end-capped C18 columns may exhibit poor retention. A sterically protected, low-pH stable C18 column (e.g., Zorbax SB-C18) provides excellent stability and reproducible retention for this class of sulfonamide derivatives[1]. Alternatively, a Pentafluorophenyl (PFP) phase can be utilized to provide orthogonal selectivity via dipole-dipole interactions with the thiophene ring.

  • Detection Wavelength: The conjugated thiophene-sulfonamide system provides a robust UV chromophore. A detection wavelength of 254 nm ensures high sensitivity while avoiding the low-wavelength baseline noise typical of complex synthetic matrices[1][3].

MethodDev A 1. Analyte Profiling Amine (Basic) & Sulfonamide (Acidic) B 2. Column Selection Low-pH Stable C18 (e.g., Zorbax SB-C18) A->B C 3. Mobile Phase pH pH 2.5 Buffer to Suppress Silanol Ionization B->C D 4. Organic Modifier Acetonitrile (Isocratic 90:10 Ratio) C->D E 5. System Suitability Validate Resolution, Tailing, and Plates D->E

Logical workflow for HPLC method development based on analyte physicochemical properties.

Experimental Protocols

Self-Validating System: This protocol incorporates mandatory System Suitability Testing (SST) to verify column performance and mobile phase preparation prior to executing any sample analysis.

Reagents and Materials
  • Potassium dihydrogen phosphate (KH₂PO₄), HPLC grade.

  • Orthophosphoric acid (85%), AR grade.

  • Acetonitrile (ACN), HPLC gradient grade.

  • High-purity deionized water (18.2 MΩ·cm).

Preparation of Mobile Phase
  • Buffer Preparation: Dissolve 1.36 g of KH₂PO₄ in 1000 mL of deionized water to create a 10 mM phosphate buffer[1].

  • pH Adjustment: Add orthophosphoric acid dropwise while continuously monitoring with a calibrated pH meter until the pH reaches exactly 2.50 ± 0.05[1].

  • Filtration: Filter the buffer under a vacuum through a 0.45 µm or 0.22 µm hydrophilic membrane (Nylon or PES)[3].

  • Mixing: Combine the pH 2.5 Buffer and Acetonitrile in a 90:10 (v/v) ratio. Degas the mixture ultrasonically for 5–10 minutes before use[1][3].

Sample Preparation Workflow
  • Stock Solution: Accurately weigh 10.0 mg of the 5-(aminomethyl)thiophene-2-sulfonamide reference standard. Transfer to a 10 mL volumetric flask, dissolve in HPLC-grade Methanol (1.0 mg/mL), and sonicate until completely dissolved[3].

  • Working Solution: Pipette 0.5 mL of the stock solution into a 10.0 mL volumetric flask and dilute to volume using the Mobile Phase (yielding a 50 µg/mL concentration)[1][3].

  • Filtration: Pass the working solution through a 0.22 µm PTFE syringe filter prior to injection to remove particulates and protect the column frit[1].

SamplePrep S1 Stock Solution 1.0 mg/mL in MeOH S2 Working Standard Dilute with Mobile Phase S1->S2 S3 Filtration 0.22 µm PTFE Filter S2->S3 S4 HPLC Injection 20 µL Volume S3->S4

Step-by-step sample preparation and injection workflow for robust HPLC analysis.

Data Presentation & System Suitability

The following tables summarize the optimized chromatographic conditions and the strict acceptance criteria required to validate the system prior to sample acquisition.

Table 1: Optimized RP-HPLC Conditions

ParameterSpecification
Column Zorbax SB-C18 (250 mm × 4.6 mm, 5 µm)[1]
Mobile Phase Phosphate Buffer (pH 2.5) : Acetonitrile (90:10, v/v)[1]
Elution Mode Isocratic[3]
Flow Rate 0.8 to 1.0 mL/min[1][3]
Column Temperature 30 °C[1]
Injection Volume 20 µL[1]
Detection UV at 254 nm[1][3]

Table 2: System Suitability Criteria (Self-Validation)

ParameterAcceptance CriteriaScientific Rationale
Retention Time (tR) ~ 5.15 ± 0.2 min[3]Ensures adequate retention away from the void volume (t0), preventing interference from unretained synthetic byproducts.
Tailing Factor (Tf) ≤ 1.5Verifies successful suppression of secondary silanol interactions.
Theoretical Plates (N) ≥ 2000Confirms column efficiency and proper stationary phase packing integrity.
% RSD (n=5 injections) ≤ 2.0%[3][4]Validates autosampler injection precision and overall system stability.

Troubleshooting & Optimization

Even with a robust method, variations in instrumentation or column aging can induce chromatographic deviations. Use the following causality-based troubleshooting steps:

  • Issue: Peak Tailing (Tf > 1.5) or Poor Resolution

    • Cause: Incomplete suppression of silanols, column voiding, or incorrect mobile phase composition[5].

    • Solution: Verify that the buffer pH is exactly 2.5 prior to mixing with organic modifiers. Adjust the aqueous-to-organic solvent ratio; increasing the aqueous portion generally increases retention and may improve resolution[5]. If tailing persists, the column may be degraded and should be replaced.

  • Issue: No Peaks or Low Signal-to-Noise Ratio

    • Cause: Flow path disruptions, sample degradation, or detector lamp failure[5].

    • Solution: Check that the pump is active, purging is complete, and there is sufficient mobile phase. Ensure the UV detector lamp is ignited, has adequate hours remaining, and is set to the correct wavelength of 254 nm[5].

References

  • Source: nih.gov (PMC)
  • Title: RP-HPLC Method Development and Validation for Estimation of Dorzolamide Hydrochloride (Carbonic Anhydrase Inhibitor)
  • Source: theaspd.
  • Source: ijsart.
  • Source: imrpress.
  • Source: acs.
  • Source: benchchem.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Aqueous Solubility of Thiophene-2-Sulfonamide Hydrochloride

Welcome to the Technical Support Center. Thiophene-2-sulfonamide derivatives are privileged scaffolds in medicinal chemistry, most notably recognized for their potent inhibition of carbonic anhydrase (CA) metalloenzymes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Thiophene-2-sulfonamide derivatives are privileged scaffolds in medicinal chemistry, most notably recognized for their potent inhibition of carbonic anhydrase (CA) metalloenzymes. However, researchers frequently encounter severe aqueous solubility bottlenecks during both in vitro screening and in vivo formulation.

This guide provides a causality-driven framework to diagnose, troubleshoot, and permanently resolve precipitation issues associated with thiophene-2-sulfonamide hydrochloride salts.

Diagnostic Workflow

TroubleshootingWorkflow Start Compound Precipitation in Aqueous Buffer Assess Assess Application Requirements Start->Assess InVitro In Vitro Assays (e.g., Enzymatic) Assess->InVitro Biochemical InVivo In Vivo / Formulation (e.g., PK Studies) Assess->InVivo Preclinical Cosolvent Co-solvent System (DMSO ≤1%) InVitro->Cosolvent Cyclodextrin Inclusion Complexation (HP-β-CD) InVivo->Cyclodextrin SolidDisp Solid Dispersion (Solvent Evaporation) InVivo->SolidDisp Validate1 Turbidity Check (Absorbance @ 600nm) Cosolvent->Validate1 Validate2 Phase-Solubility Profiling (HPLC) Cyclodextrin->Validate2 SolidDisp->Validate2

Workflow for resolving thiophene-2-sulfonamide hydrochloride solubility issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my thiophene-2-sulfonamide hydrochloride salt precipitate immediately when diluted into physiological assay buffers (pH 7.4)? Answer: The precipitation is driven by the pH-dependent ionization state of the molecule. Thiophene-2-sulfonamide possesses a weakly acidic primary sulfonamide group with a pKa typically ranging from 9.75 to 9.94[1][2]. The presence of a "hydrochloride" salt indicates the molecule also contains a basic amine moiety (typical pKa 8.0–9.0). In unbuffered water, the acidic environment maintains the amine in its highly soluble, protonated state. However, upon dilution into a pH 7.4 buffer, the amine partially deprotonates while the sulfonamide remains predominantly unionized. This shifts the equilibrium toward the highly lipophilic free base or zwitterionic form, drastically reducing aqueous solubility and causing rapid precipitation[3].

Q2: I am conducting an in vitro carbonic anhydrase inhibition assay. How can I use co-solvents to keep the drug in solution without denaturing the enzyme? Answer: Co-solvency is the most efficient strategy for biochemical assays, as it reduces the interfacial tension between the aqueous solution and the hydrophobic solute[4]. To prevent protein denaturation, you must strictly control the final solvent concentration. Prepare a concentrated stock (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO). Perform all serial dilutions in DMSO first, and make a final 1:100 spike into the aqueous assay buffer. This ensures the final DMSO concentration remains constant at ≤1% across all dose-response wells, preventing assay artifacts[3].

Q3: Co-solvents are insufficient for my in vivo pharmacokinetic (PK) studies. What is the next best formulation strategy? Answer: For in vivo applications, inclusion complexation using cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) is highly recommended. The nonpolar thiophene ring and lipophilic backbone insert into the hydrophobic cavity of the cyclodextrin host, while the hydrophilic exterior of the cyclodextrin ensures excellent aqueous solubility[4][5]. If complexation yields insufficient solubility, solid dispersions using hydrophilic polymer matrices (e.g., PVP or HPMC) via solvent evaporation can force the drug into an amorphous, highly soluble state[6].

Quantitative Comparison of Solubility Enhancement Strategies
StrategyMechanism of ActionExpected Solubility IncreasePrimary ApplicationKey Limitation
pH Adjustment Ionization of basic/acidic functional groups2 to 10-foldLiquid formulationsRisk of precipitation upon pH shift in vivo
Co-solvency (DMSO) Reduction of aqueous interfacial tension50 to 1000-foldIn vitro assaysToxicity and protein denaturation at >1% v/v
Cyclodextrin Complexation Host-guest hydrophobic inclusion10 to 100-foldIn vivo dosing (IV/PO)Limited by the molecular size and cavity fit
Solid Dispersion (PVP) Conversion to amorphous solid state5 to 50-foldOral solid dosage formsThermodynamic instability (recrystallization)
Self-Validating Experimental Protocols
Protocol 1: Phase-Solubility Profiling with HP-β-CD

Objective: To determine the stoichiometric binding constant and maximize the aqueous solubility of thiophene-2-sulfonamide hydrochloride for in vivo dosing.

  • Preparation of Host Solutions: Prepare a series of HP-β-CD aqueous solutions ranging from 0 to 50 mM in purified water.

    • Causality: Establishing a concentration gradient allows for the mathematical determination of the complexation efficiency.

  • Drug Addition: Add an excess amount (e.g., 10 mg/mL) of thiophene-2-sulfonamide hydrochloride to each vial.

    • Causality: An excess ensures the solution is saturated; any increase in dissolved drug is strictly due to cyclodextrin complexation.

  • Equilibration: Seal the vials and agitate on an orbital shaker at 150 RPM and 25°C for 48 hours.

    • Causality: Extended agitation ensures the system reaches thermodynamic equilibrium.

  • Filtration: Filter the suspensions through a 0.45 µm PTFE syringe filter.

    • Causality: Removes undissolved drug particles that would artificially inflate concentration readings.

  • Quantification: Analyze the filtrate using HPLC-UV.

  • Self-Validation Check: Plot the molar concentration of the dissolved drug (y-axis) against the HP-β-CD concentration (x-axis). A linear relationship (AL-type phase solubility profile) validates a 1:1 stoichiometric inclusion complex. If the plot curves downward, the complex is precipitating, indicating the maximum soluble limit has been reached.

Protocol 2: Preparation of Solid Dispersions via Solvent Evaporation

Objective: To trap the drug in a highly soluble amorphous state using a hydrophilic carrier.

  • Co-dissolution: Dissolve thiophene-2-sulfonamide hydrochloride and Polyvinylpyrrolidone (PVP K30) in a 1:4 weight ratio in a volatile organic solvent (e.g., Methanol/Dichloromethane 1:1 v/v).

    • Causality: Complete dissolution at the molecular level is required to prevent crystalline domains.

  • Solvent Evaporation: Transfer the solution to a rotary evaporator and remove the solvent under reduced pressure at 40°C until a dry film forms.

    • Causality: Rapid solvent removal prevents the drug molecules from organizing into a crystalline lattice, forcing an amorphous state[6].

  • Secondary Drying: Place the solid dispersion in a vacuum desiccator for 24 hours.

    • Causality: Removes residual organic solvents that could cause toxicity or plasticize the polymer, leading to premature recrystallization.

  • Pulverization: Mill the dried film and pass through a 60-mesh sieve.

  • Self-Validation Check: Perform Powder X-Ray Diffraction (PXRD) on the final powder. The absence of sharp diffraction peaks (a "halo" pattern) validates that the drug is fully amorphous and successfully dispersed within the polymer matrix.

References
  • "Technical Support Center: Enhancing the Biological Activity of Sulfonamide Deriv
  • "6339-87-3 | CAS D
  • "Drug Solubility: Importance and Enhancement Techniques", PMC,
  • "5-Bromothiophene-2-sulfonamide", LookChem,
  • "DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES", International Scientific Journal of Engineering and Management,
  • "Techniques for Improving Solubility", International Journal of Medical Science and Dental Research,
  • "(PDF)

Sources

Optimization

Technical Support Center: Optimizing HPLC Mobile Phase for 5-(aminomethyl)thiophene-2-sulfonamide Retention

Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) mobile phase for the analysis of 5-(aminomethyl)thiophene-2-sulfonamide. This guide is designed for researchers, sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) mobile phase for the analysis of 5-(aminomethyl)thiophene-2-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development and troubleshooting. Our approach is rooted in fundamental chromatographic principles to empower you to make informed decisions and achieve robust and reliable separations.

Understanding the Analyte: 5-(aminomethyl)thiophene-2-sulfonamide

Before delving into mobile phase optimization, a thorough understanding of the analyte's physicochemical properties is paramount. 5-(aminomethyl)thiophene-2-sulfonamide is a polar, amphoteric molecule, meaning it possesses both acidic and basic functional groups.

  • Basic Functional Group: The primary amine of the aminomethyl group.

  • Acidic Functional Group: The nitrogen atom of the sulfonamide group.

The ionization state of these groups is dependent on the pH of the mobile phase, which in turn dictates the overall polarity and, consequently, its retention in reversed-phase HPLC.

Table 1: Estimated Physicochemical Properties of 5-(aminomethyl)thiophene-2-sulfonamide

PropertyEstimated Value/CharacteristicImplication for HPLC Method Development
Molecular Formula C₅H₈N₂O₂S₂[1][2]
Molecular Weight 192.26 g/mol [1][2]
Predicted XlogP -0.6[3]Indicates high polarity, suggesting potential for poor retention on traditional C18 columns.
pKa of aminomethyl group (primary amine) ~9-10[4]At pH < 9, this group will be protonated (cationic), increasing polarity and reducing retention.
pKa of sulfonamide group ~6-10[5][6][7][8][9]At pH > pKa, this group will be deprotonated (anionic), increasing polarity and reducing retention.

The amphoteric nature of this analyte means its net charge changes with pH, as illustrated in the diagram below. This is the most critical factor to control for achieving reproducible retention.

Analyte Ionization Low pH (e.g., pH < 4) Low pH (e.g., pH < 4) Analyte (Net Positive Charge) Analyte (Net Positive Charge) Low pH (e.g., pH < 4)->Analyte (Net Positive Charge) Amine: Protonated (R-NH3+) Sulfonamide: Neutral (R-SO2NH2) Mid pH (e.g., pH 4-8) Mid pH (e.g., pH 4-8) Analyte (Net Positive Charge)->Mid pH (e.g., pH 4-8) pH increases Analyte (Zwitterionic/Neutral) Analyte (Zwitterionic/Neutral) Mid pH (e.g., pH 4-8)->Analyte (Zwitterionic/Neutral) Amine: Protonated (R-NH3+) Sulfonamide: Deprotonated (R-SO2NH-) High pH (e.g., pH > 10) High pH (e.g., pH > 10) Analyte (Zwitterionic/Neutral)->High pH (e.g., pH > 10) pH increases Analyte (Net Negative Charge) Analyte (Net Negative Charge) High pH (e.g., pH > 10)->Analyte (Net Negative Charge) Amine: Neutral (R-NH2) Sulfonamide: Deprotonated (R-SO2NH-)

Caption: Ionization states of 5-(aminomethyl)thiophene-2-sulfonamide at different pH ranges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Category 1: Initial Method Development & Optimization

Question 1: I am starting method development. What is a good starting point for the mobile phase?

Answer:

For a polar compound like 5-(aminomethyl)thiophene-2-sulfonamide, a reversed-phase method on a C18 or a more polar-retentive column (e.g., polar-endcapped C18 or a phenyl-hexyl phase) is a suitable starting point.[1][10]

Recommended Starting Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV (determine optimal wavelength by scanning, likely in the low UV range)

Rationale:

  • 0.1% Formic Acid (pH ~2.7): At this low pH, the basic aminomethyl group will be fully protonated (ionized), while the acidic sulfonamide group will be in its neutral form. This approach, known as ion-suppression for the acidic moiety, aims to provide a consistent charge state for the analyte.[11] However, the overall molecule will be highly polar due to the charged amine, which may lead to poor retention. This starting point allows you to assess the degree of retention under these conditions.

  • Acetonitrile: A common and effective organic modifier in reversed-phase HPLC with low viscosity and UV cutoff.[12]

Question 2: My analyte has very poor retention and elutes near the void volume. How can I increase its retention time?

Answer:

Poor retention of polar compounds is a common challenge.[1][13][14] Here is a systematic approach to increase the retention of 5-(aminomethyl)thiophene-2-sulfonamide:

Step 1: Adjust the Mobile Phase pH

The most powerful tool to manipulate the retention of your ionizable analyte is pH.[11][15]

  • Increase the pH: By increasing the mobile phase pH to be closer to, but still below, the pKa of the aminomethyl group (e.g., pH 4-6), you can slightly decrease its ionization, making the overall molecule less polar and more retained by the non-polar stationary phase. However, be mindful that as you approach the pKa of the sulfonamide, it will start to ionize, which could counteract the effect. A pH around 4-5 is often a good compromise to explore.

  • Use a buffer: To ensure pH stability and reproducibility, it is crucial to use a buffer.[15][16] Good choices for the pH 3-6 range include acetate or formate buffers. A buffer concentration of 10-50 mM is generally recommended.[11]

Step 2: Change the Organic Modifier

If pH adjustment is insufficient, consider changing the organic modifier.

  • Methanol vs. Acetonitrile: Methanol is more polar than acetonitrile and can offer different selectivity.[12] For some polar analytes, switching to methanol can increase retention due to different interactions with the stationary phase.

Step 3: Consider Ion-Pairing Chromatography

If the analyte is still poorly retained, ion-pairing chromatography is a powerful technique.

  • Mechanism: An ion-pairing reagent, which has a hydrophobic tail and an ionic head, is added to the mobile phase.[10] It pairs with the charged analyte, neutralizing its charge and adding hydrophobicity, thereby increasing its retention on a reversed-phase column.

  • Reagent Selection: Since your analyte will be cationic at low pH, an anionic ion-pairing reagent like an alkyl sulfonate (e.g., sodium hexanesulfonate) would be appropriate.

  • Considerations: Ion-pairing reagents can be "sticky" and may require dedicating a column to this method. They can also be incompatible with mass spectrometry (MS) detection.[10]

Step 4: Evaluate Alternative Stationary Phases

If all else fails, the stationary phase may not be suitable.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (like bare silica or an amide-bonded phase) with a high concentration of organic solvent in the mobile phase.[10][14] It is specifically designed for the retention of very polar compounds.

Troubleshooting_Poor_Retention Start Poor Retention of Analyte Adjust_pH Adjust Mobile Phase pH (e.g., increase to pH 4-6 with buffer) Start->Adjust_pH Change_Organic Change Organic Modifier (e.g., Acetonitrile to Methanol) Adjust_pH->Change_Organic If retention is still poor End Retention Improved Adjust_pH->End If successful Ion_Pairing Implement Ion-Pairing Chromatography Change_Organic->Ion_Pairing If retention is still poor Change_Organic->End If successful HILIC Consider HILIC Ion_Pairing->HILIC If MS compatibility is needed or retention is still poor Ion_Pairing->End If successful HILIC->End If successful

Caption: Workflow for troubleshooting poor retention of 5-(aminomethyl)thiophene-2-sulfonamide.

Category 2: Peak Shape Issues

Question 3: I am observing significant peak tailing for my analyte. What could be the cause and how can I fix it?

Answer:

Peak tailing for basic compounds like 5-(aminomethyl)thiophene-2-sulfonamide is often caused by secondary interactions with the stationary phase.[17][18]

Primary Cause: Silanol Interactions

  • Mechanism: Most silica-based reversed-phase columns have residual silanol groups (Si-OH) on the surface. At mobile phase pH values above ~3.5, these silanols can become deprotonated (Si-O⁻) and interact ionically with the protonated aminomethyl group of your analyte. This strong, secondary interaction leads to peak tailing.

Solutions:

  • Lower the Mobile Phase pH: Using a mobile phase with a pH between 2.5 and 3.0 (e.g., 0.1% formic acid or a phosphate buffer) will suppress the ionization of the silanol groups, minimizing these secondary interactions.[18]

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 50 mM) can sometimes help to shield the silanol groups and improve peak shape.[16][19]

  • Use a Base-Deactivated Column: Modern HPLC columns are often "base-deactivated" or "end-capped" to minimize the number of accessible silanol groups. Ensure you are using such a column. If tailing persists, consider a column with a different bonding chemistry or a newer generation of silica.

  • Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can improve peak shape. The TEA will preferentially interact with the active silanol sites, preventing the analyte from doing so. However, TEA has a high UV cutoff and can suppress MS ionization.

Other Potential Causes of Peak Tailing:

  • Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.[20]

  • Column Contamination or Degradation: If the peak shape has deteriorated over time, the column may be contaminated or the stationary phase may be degrading.[21] Try flushing the column or replacing it.

Question 4: My peak is broad or split. What should I investigate?

Answer:

Broad or split peaks can arise from several issues, often related to the sample solvent or column health.[21]

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than your initial mobile phase, it can cause peak distortion. The sample doesn't properly focus on the head of the column.

    • Solution: Ideally, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will dissolve your sample.

  • Column Void or Fouling: A void at the head of the column or a blocked frit can cause the sample band to spread unevenly, leading to broad or split peaks.

    • Solution: Try reversing the column and flushing it with a strong solvent. If this doesn't resolve the issue, the column may need to be replaced. Using a guard column can help protect the analytical column from particulates and strongly retained compounds.[21]

  • Analysis at a pH close to the pKa: Operating at a pH very close to the pKa of either the amine or sulfonamide can sometimes lead to peak broadening or splitting because the analyte exists as a mixture of ionized and neutral forms that may have slightly different retention times.

    • Solution: Adjust the mobile phase pH to be at least 1.5 pH units away from the pKa of the functional group you are trying to control.[11]

Experimental Protocols

Protocol 1: Mobile Phase pH Screening

This protocol outlines a systematic approach to evaluating the effect of pH on the retention and peak shape of 5-(aminomethyl)thiophene-2-sulfonamide.

Objective: To determine the optimal mobile phase pH for retention and peak shape.

Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • 5-(aminomethyl)thiophene-2-sulfonamide standard

  • HPLC-grade water, acetonitrile, and methanol

  • Buffers: Formate buffer (for pH 3-4), Acetate buffer (for pH 4-5.5), Phosphate buffer (for pH 6-7.5)

Procedure:

  • Prepare Buffers: Prepare 20 mM aqueous stock solutions of each buffer.

  • pH Adjustment: For each buffer, prepare three mobile phase A solutions by adjusting the pH of the aqueous buffer to the lower, middle, and upper end of its effective range (e.g., for acetate buffer: pH 4.0, 4.7, and 5.5).

  • Chromatographic Runs: For each pH level, perform a gradient elution from 5-95% acetonitrile.

  • Data Analysis: Record the retention time, peak asymmetry (tailing factor), and resolution from any impurities.

  • Evaluation: Plot retention time and peak asymmetry versus pH. The optimal pH will provide adequate retention (ideally a retention factor, k, between 2 and 10) and good peak shape (asymmetry close to 1.0).

Summary and Recommendations

Optimizing the mobile phase for 5-(aminomethyl)thiophene-2-sulfonamide requires a systematic approach focused on controlling its ionization state.

  • Start with a low pH (e.g., 0.1% formic acid) to establish a baseline.

  • Manipulate the pH using appropriate buffers (formate or acetate) in the pH 3-6 range to increase retention. This is the most effective tool for this type of molecule.

  • For peak tailing , ensure the mobile phase pH is low enough to suppress silanol interactions or use a high-quality base-deactivated column.

  • If retention is still insufficient after pH and organic modifier optimization, consider ion-pairing chromatography or switching to a HILIC column.

By understanding the interplay between the analyte's properties and the mobile phase composition, you can develop a robust and reliable HPLC method for the analysis of 5-(aminomethyl)thiophene-2-sulfonamide.

References

  • Effect of Buffer Concentration on Gradient Chromatofocusing Performance Separating Protiens on a High-Performance DEAE Column. PubMed. [Link]

  • The pK a values of the sulfonamides studied. ResearchGate. [Link]

  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. PMC. [Link]

  • Role of Buffers in Liquid Chromatography. Phenomenex. [Link]

  • Exploring the Role of pH in HPLC Separation. Veeprho. [Link]

  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science (RSC Publishing). [Link]

  • Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv. [Link]

  • Effect of Buffer on HPLC Separation of Buffers. SIELC. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI. [Link]

  • Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography. Labmate Online. [Link]

  • accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Semantic Scholar. [Link]

  • HPLC Troubleshooting Guide. hplc.cz. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]

  • A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. iosrphr.org. [Link]

  • Guide to Choosing the Correct HPLC Solvent. Phenomenex. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Dissociation Constant (pKa) and Thermodynamic Properties of 1,4-Bis(3-aminopropyl) Piperazine, 1,3-Bis(aminomethyl) Cyclohexane, Tris(2-aminoethyl) Amine, and 1-Amino-4-methyl Piperazine: Study of the Protonation Mechanism Using the Density Function Theory. Journal of Chemical & Engineering Data. [Link]

  • Abnormal Peak Shapes. Shimadzu. [Link]

  • 5-(aminomethyl)thiophene-2-sulfonamide (C5H8N2O2S2). PubChemLite. [Link]

  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Welch Materials. [Link]

  • Approximate pKa chart of the functional groups: values to know. [Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing 5-(aminomethyl)thiophene-2-sulfonamide in Solution

Welcome to the technical support center for 5-(aminomethyl)thiophene-2-sulfonamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the oxidative degr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5-(aminomethyl)thiophene-2-sulfonamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the oxidative degradation of this compound in solution. The following question-and-answer guide provides in-depth technical information and actionable protocols to ensure the stability and integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My solution of 5-(aminomethyl)thiophene-2-sulfonamide is showing a color change and a decrease in purity over time. What is the likely cause?

A1: The observed degradation is most likely due to oxidative degradation. The 5-(aminomethyl)thiophene-2-sulfonamide molecule contains two moieties that are susceptible to oxidation: the thiophene ring and the primary aminomethyl group.[1] The thiophene ring's sulfur atom can be oxidized, and the aminomethyl group can undergo oxidation, leading to the formation of colored degradation products and a loss of the parent compound.[2][3] This process can be accelerated by exposure to atmospheric oxygen, light, and the presence of trace metal ions, which can catalyze oxidative reactions.[1][4]

Q2: How does pH influence the stability of 5-(aminomethyl)thiophene-2-sulfonamide in solution?

A2: The pH of a solution can significantly impact the rate of oxidative degradation for sulfonamides and compounds with amine groups.[5][6][7] Generally, extreme pH values (highly acidic or alkaline) can accelerate degradation.[6][7] For sulfonamides, studies have shown that degradation rates can be higher in alkaline conditions.[5][8] This is likely due to the deprotonation of the sulfonamide or amine groups, making them more susceptible to oxidation. The optimal pH for stability is typically near neutral, but it is crucial to determine the empirical "sweet spot" for your specific formulation and storage conditions.

Q3: What are the primary degradation products I should be looking for?

A3: The primary degradation products will likely result from the oxidation of the thiophene ring and the aminomethyl group. For the thiophene ring, you can expect to see the formation of thiophene-S-oxides.[1] The aminomethyl group can be oxidized to the corresponding aldehyde or carboxylic acid. Further reactions can lead to the formation of colored polymeric materials. It's also possible to observe products resulting from the cleavage of the sulfonamide bond under certain conditions.[6][7] Analytical techniques such as LC-MS/MS are essential for the accurate identification and quantification of these degradation products.[9]

Troubleshooting Guide

Issue 1: Rapid Degradation Observed Within Hours of Solution Preparation

This scenario suggests an aggressive oxidative environment. Here’s a systematic approach to identify and mitigate the cause:

Workflow for Rapid Degradation Troubleshooting

A Rapid Degradation Observed B Deoxygenate Solvent A->B Step 1 C Add Chelating Agent (e.g., EDTA) B->C Step 2 D Add Antioxidant C->D Step 3 E Protect from Light D->E Step 4 F Analyze by LC-MS E->F Step 5 G Significant Improvement? F->G H No Significant Improvement G->H No K Problem Solved G->K Yes I Isolate and Identify Degradants H->I J Optimize pH and Buffer I->J J->F

Caption: A systematic workflow for troubleshooting rapid degradation.

Step-by-Step Protocol:
  • Deoxygenate Your Solvent: Before preparing your solution, sparge the solvent with an inert gas like nitrogen or argon for at least 15-30 minutes. This removes dissolved oxygen, a key player in oxidative degradation.

  • Incorporate a Chelating Agent: Trace metal ions (e.g., Fe³⁺, Cu²⁺) can catalyze oxidation.[4] Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01-0.1%) to sequester these ions.

  • Introduce an Antioxidant: Antioxidants are crucial for preventing oxidative degradation. They act by scavenging free radicals or by being preferentially oxidized.

  • Protect from Light: Store your solution in an amber vial or wrap it in aluminum foil to prevent photo-oxidation.

  • Analyze and Compare: After implementing these changes, analyze the stability of your new solution compared to the original one using a stability-indicating method like HPLC-UV or LC-MS.

Issue 2: Gradual Degradation Over Days or Weeks

This indicates a slower, chronic oxidative process. The focus here is on long-term formulation optimization.

Selecting the Right Antioxidant

The choice of antioxidant is critical for long-term stability. Here’s a comparison of common antioxidants:

AntioxidantMechanism of ActionRecommended Starting Concentration (w/v)Notes
Ascorbic Acid (Vitamin C) Water-soluble, potent reducing agent and radical scavenger.[3][10]0.05 - 0.2%Can be pH-dependent and may degrade over time, potentially causing a drop in pH.
Butylated Hydroxytoluene (BHT) Phenolic antioxidant, excellent free radical scavenger.0.01 - 0.1%More suitable for non-aqueous or mixed-solvent systems due to lower water solubility.
Sodium Metabisulfite Oxygen scavenger.0.01 - 0.1%Can be very effective but may interact with certain active pharmaceutical ingredients.
N-acetylcysteine (NAC) Thiol-containing antioxidant.0.1 - 1.0%Can also act as a chelating agent.
Experimental Protocol for Antioxidant Screening:
  • Prepare Stock Solutions: Prepare a concentrated stock solution of 5-(aminomethyl)thiophene-2-sulfonamide in your chosen deoxygenated solvent.

  • Aliquot and Spike: Aliquot the stock solution into several amber vials. Spike each vial with a different antioxidant from the table above at the recommended concentration. Include a control vial with no antioxidant.

  • Set Up Stability Study: Store the vials under your intended storage conditions (e.g., 4°C, room temperature).

  • Time-Point Analysis: At regular intervals (e.g., Day 0, Day 7, Day 14, Day 30), withdraw a sample from each vial and analyze for the purity of the parent compound and the formation of degradation products using a validated HPLC method.

  • Evaluate and Select: Based on the data, select the antioxidant that provides the best protection against degradation.

Issue 3: Inconsistent Results in Biological Assays

If you are observing variable results in cell-based or other biological assays, it could be due to the in-situ degradation of your compound in the assay medium.[1]

Workflow for Investigating Assay Inconsistency

A Inconsistent Assay Results B Assess Compound Stability in Assay Medium A->B C LC-MS Analysis at T=0 and T=end B->C D Degradation Observed? C->D E No Degradation D->E No G Degradation Confirmed D->G Yes F Re-evaluate Assay Protocol E->F H Reduce Incubation Time G->H I Add Antioxidant to Medium (if compatible) H->I J Re-run Assay I->J K Consistent Results J->K

Caption: A workflow to troubleshoot inconsistent biological assay results.

Protocol to Test Stability in Assay Medium:
  • Prepare a Spiked Medium: Prepare your complete assay medium (including serum, if applicable) and spike it with 5-(aminomethyl)thiophene-2-sulfonamide at the final concentration used in your experiments.

  • Incubate Under Assay Conditions: Place the spiked medium in your incubator under the exact conditions of your assay (e.g., 37°C, 5% CO₂).

  • Time-Point Sampling: Take samples at the beginning (T=0) and at the end of your typical assay duration (e.g., 24, 48, or 72 hours).

  • LC-MS Analysis: Analyze these samples by LC-MS to quantify the remaining parent compound. A significant decrease indicates instability in the assay medium.

  • Mitigation Strategies: If degradation is confirmed, consider reducing the incubation time, preparing fresh solutions immediately before use, or if compatible with your assay, adding a biocompatible antioxidant like N-acetylcysteine to the medium.

Analytical Methods for Degradation Monitoring

A robust and validated analytical method is crucial for accurately assessing the stability of 5-(aminomethyl)thiophene-2-sulfonamide.

Recommended HPLC-UV Method Parameters:
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to elute the parent compound and any potential degradation products.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Scan for an optimal wavelength using a photodiode array (PDA) detector, typically around the UV max of the thiophene chromophore.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Note: This is a starting point. Method optimization will be necessary for your specific instrumentation and degradation products. For definitive identification of unknown degradation products, LC-MS is the preferred method.[9]

References

  • Influence of pH value on sulfonamide ozonation using caffeine as a contamination indicator. (2019). Environmental Technology, 42(15), 2376-2386.
  • Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. (2022). International Journal of Molecular Sciences, 23(21), 13248.
  • Degradation of Sulfonamides by UV/Electrochemical Oxidation and the Effects of Treated Effluents on the Bacterial Community in Surface Water. (2023). ACS Omega, 8(30), 27357–27367.
  • Antioxidant for organic amine type decarburizing solution. (2014).
  • Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. (2022).
  • Complex antioxidant composition for preventing aromatic amine from discoloring. (2015).
  • Antioxidant action mechanisms of hindered amine stabilisers. (2000).
  • Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. (2014). Oxidative Medicine and Cellular Longevity, 2014, 453472.
  • Analytical methodologies for discovering and profiling degradation-related impurities. (2013). TrAC Trends in Analytical Chemistry, 49, 126-136.
  • Technical Support Center: Stability of Thiophene-Containing Compounds. (n.d.). Benchchem.
  • Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. (2022). Molecules, 27(19), 6536.
  • Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. (2024). ACS Medicinal Chemistry Letters, 15(2), 245–252.
  • Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. (2002). Pharmaceutical Research, 19(4), 496-503.
  • Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics: Advanced MS Analysis of Metabolites and Degradation Products – II. (2008). TrAC Trends in Analytical Chemistry, 27(11), 1008-1022.
  • 5-(aminomethyl)thiophene-2-sulfonamide | 408352-66-9. (n.d.). Sigma-Aldrich.
  • The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. (2024). Molecules, 29(18), 4279.
  • 5-(aminomethyl)thiophene-2-sulfonyl chloride | 2920145-05-5. (n.d.). Sigma-Aldrich.
  • Advancing Antibiotic Residue Analysis: LC-MS/MS Methodology for Ticarcillin Degradation Products in Tomato Leaves. (2024). International Journal of Molecular Sciences, 25(3), 1664.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). RSC Medicinal Chemistry, 15(5), 1184-1210.
  • Synthesis and Pharmacological Study of Thiophene Derivatives. (2021). International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291.
  • Synthesis, Characterization of thiophene derivatives and its biological applications. (2023). Journal of Chemical and Pharmaceutical Research, 15(6), 1-7.

Sources

Optimization

Technical Support Center: Enhancing Cell Membrane Permeability of 5-(aminomethyl)thiophene-2-sulfonamide Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical strategies for enhancing the cell membrane permea...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical strategies for enhancing the cell membrane permeability of 5-(aminomethyl)thiophene-2-sulfonamide derivatives. This class of compounds, characterized by its polar sulfonamide and basic aminomethyl functionalities, often presents significant challenges to achieving optimal bioavailability. This resource is designed to provide both foundational knowledge and actionable protocols to overcome these hurdles.

Section 1: Frequently Asked Questions (FAQs) & Foundational Concepts

This section addresses common questions regarding the permeability of sulfonamide-based compounds.

Q1: What are the primary molecular features of 5-(aminomethyl)thiophene-2-sulfonamide derivatives that hinder cell membrane permeability?

A1: The primary obstacles are the two key functional groups:

  • The Sulfonamide Group (-SO₂NH₂): This group is highly polar and a potent hydrogen bond donor. High polarity and the energy required to break hydrogen bonds with water (desolvation) make it difficult for the molecule to enter the lipid-rich environment of the cell membrane. The pKa of the sulfonamide proton also means the group can be ionized at physiological pH, further reducing passive diffusion.[1][2]

  • The Aminomethyl Group (-CH₂NH₂): As a primary amine, this group is basic and will be predominantly protonated (positively charged) at physiological pH (around 7.4). Charged species exhibit very poor passive diffusion across the nonpolar lipid bilayer.[3]

Together, these groups often lead to a high Polar Surface Area (PSA) and low lipophilicity (LogP), two key parameters that work against efficient passive transport across cell membranes.

Q2: What are the principal mechanisms by which a small molecule can cross a cell membrane?

A2: Small molecules utilize several pathways to cross the cell membrane:[4][5][6]

  • Passive Transcellular Diffusion: The molecule directly passes through the lipid bilayer, moving down its concentration gradient. This is the most common route for many drugs and is heavily dependent on the molecule's lipophilicity and lack of charge.[4][7]

  • Paracellular Transport: The molecule moves through the small gaps between adjacent cells. This route is generally restricted to very small, hydrophilic molecules (typically under 500 Daltons).[4]

  • Active Transport: The molecule is moved across the membrane by transporter proteins. This process requires energy (ATP) and can move a compound against its concentration gradient.[4][8] This category includes both uptake transporters that move drugs into a cell and efflux transporters (like P-glycoprotein or P-gp) that pump drugs out of the cell.[8]

  • Facilitated Diffusion: Similar to active transport, this involves a carrier protein but does not require energy, as the molecule still moves down its concentration gradient.[6][8]

Q3: What is the role of the thiophene ring in this context?

A3: The thiophene ring itself is a versatile scaffold in medicinal chemistry.[9][10][11] Its aromaticity and relative hydrophobicity can contribute positively to membrane permeability compared to more polar heterocyclic systems.[9] It serves as a rigid core to which the sulfonamide and aminomethyl groups are attached, and modifications on the thiophene ring itself can be a viable strategy for tuning the overall physicochemical properties of the derivative.[12][13]

Section 2: Experimental Assessment of Permeability

A clear understanding of your compound's permeability profile is the first step toward improving it. A tiered approach using both artificial and cell-based models is recommended.

Tier 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method that models passive transcellular diffusion.[14][15][16] It measures the permeation of a compound from a donor well, through an artificial lipid membrane, to an acceptor well.[15][17]

  • Principle: Isolates passive diffusion as the sole mechanism of transport. It does not account for active transport or paracellular routes.[14]

  • Use Case: Excellent for early-stage screening to rank compounds based on their intrinsic passive permeability and to diagnose if low permeability is due to poor lipophilicity.[18]

  • Interpretation: A high permeability in PAMPA but low permeability in a cell-based assay (like Caco-2) strongly suggests that the compound is a substrate for active efflux.[14][18] Conversely, low permeability in both assays points to a fundamental issue with the compound's physicochemical properties (e.g., high polarity, low lipophilicity).

Tier 2: Caco-2 Cell Permeability Assay

The Caco-2 assay is the industry standard for a more biologically relevant assessment.[19][20] It uses a monolayer of human colon adenocarcinoma cells that, when cultured for 18-22 days, differentiate to form tight junctions and express many of the transporters found in the human small intestine.[19][21]

  • Principle: This assay can measure transcellular diffusion, paracellular transport, and active transport (both uptake and efflux).[20][22]

  • Use Case: Provides a comprehensive view of intestinal absorption. It is critical for identifying compounds that are substrates of efflux pumps like P-gp.

  • Methodology: The assay is typically run in a bidirectional format, measuring permeability from the apical (A) to basolateral (B) side and from B to A.[21]

Data Comparison: PAMPA vs. Caco-2

AssayMeasures Passive DiffusionMeasures Active TransportMeasures Paracellular RouteThroughputCostBiological Relevance
PAMPA YesNoNoHighLowLow
Caco-2 YesYesYesLowHighHigh
Experimental Workflow: Caco-2 Bidirectional Permeability Assay

This protocol provides a general framework for assessing the permeability and efflux potential of a test compound.

Caption: Caco-2 Bidirectional Permeability Assay Workflow.

Section 3: Troubleshooting Guide for Low Permeability

This section is formatted as a series of common problems encountered during experiments and provides targeted solutions.

Q1: My derivative shows low permeability in the PAMPA assay. What does this mean and what are my next steps?

A1: Low PAMPA permeability points directly to a suboptimal physicochemical profile for passive diffusion.[14][22] The molecule is likely too polar, has too many hydrogen bond donors/acceptors, or is too large.

  • Immediate Action: Calculate the key physicochemical properties of your derivative:

    • cLogP (lipophilicity): Aim for a value between 1 and 3.

    • Topological Polar Surface Area (TPSA): Aim for a value below 140 Ų. Sulfonamides can contribute significantly to this.

    • Molecular Weight (MW): Aim for < 500 Da.

    • Hydrogen Bond Donors (HBD): Aim for ≤ 5. The -SO₂NH₂ and -CH₂NH₂ groups contribute 3 HBDs combined.

  • Troubleshooting Strategy: The primary approach is structural modification. Consider synthesizing new analogues where you systematically alter the structure to improve these properties. For example, adding a small, lipophilic group (like a methyl or ethyl group) to another part of the thiophene ring could increase LogP without drastically increasing MW.

Q2: My compound has high PAMPA permeability but low A→B permeability in the Caco-2 assay. The B→A permeability is high. What is the likely cause?

A2: This is the classic profile of a compound that is a substrate for an active efflux transporter, such as P-glycoprotein (P-gp).[14][18] The compound can passively diffuse into the cells, but it is actively pumped back into the apical (donor) compartment, resulting in low net transport from A to B and high transport from B to A.

  • Confirmation Experiment: Re-run the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil.[20] If the A→B permeability increases significantly and the efflux ratio (ER) decreases to near 1, you have confirmed P-gp mediated efflux.

  • Troubleshooting Strategy:

    • Structural Modification: Design new derivatives that are no longer recognized by the efflux transporter. This often involves subtly changing the shape or removing specific hydrogen bonding features that are key for transporter binding.

    • Prodrug Approach: Mask one of the key functional groups (amine or sulfonamide) with a promoiety. The prodrug may not be a substrate for the transporter, and once inside the cell, the moiety is cleaved to release the active drug.

Q3: The % recovery in my Caco-2 assay is very low (<50%). How do I troubleshoot this?

A3: Low recovery can confound permeability results and indicates several potential issues.[21]

  • Possible Cause 1: Poor Aqueous Solubility: The compound may be precipitating out of the assay buffer.[23][24]

    • Solution: Measure the kinetic solubility of your compound in the assay buffer. If it's low, you may need to reduce the test concentration.[25] Including a protein like Bovine Serum Albumin (BSA) in the receiver buffer can sometimes help by binding the compound as it permeates, keeping the concentration gradient favorable.[21]

  • Possible Cause 2: Non-specific Binding: The compound may be sticking to the plastic of the assay plates.[21]

    • Solution: Including BSA in the buffer can mitigate this.[21] You can also run a control experiment without cells to quantify the amount of binding to the apparatus.

  • Possible Cause 3: Intracellular Metabolism: The Caco-2 cells may be metabolizing your compound during the assay.

    • Solution: Analyze the samples from both the donor and receiver wells, as well as the cell lysate, for the presence of potential metabolites using LC-MS/MS.

Section 4: Strategies for Permeability Enhancement

Once the permeability issues are diagnosed, the following strategies can be employed.

Structural Modification

This is a medicinal chemistry approach focused on rationally altering the molecule's structure.

Modification StrategyPhysicochemical EffectPotential Outcome on Permeability
Add small alkyl groups (e.g., -CH₃) ↑ Lipophilicity (LogP), Minimal ↑ MWIncrease passive diffusion
Mask H-bond donors (e.g., N-methylation) ↓ HBD count, ↓ PSAIncrease passive diffusion
Replace polar group with bioisostere ↓ PSA, may alter LogPIncrease passive diffusion
Reduce molecular flexibility May improve membrane packingCan increase or decrease ; requires testing
Prodrug Approaches

A prodrug is an inactive or less active derivative that is converted in vivo to the active drug.[26][27][28] This is a powerful strategy for temporarily masking the polar amine and sulfonamide groups to facilitate membrane crossing.[3]

  • For the Aminomethyl Group: The primary amine can be temporarily masked as an amide or a carbamate. These groups are neutral, significantly reducing the polarity and positive charge at pH 7.4. They can be designed to be cleaved by ubiquitous esterase or amidase enzymes inside the cell.[3]

  • For the Sulfonamide Group: Masking the sulfonamide is more challenging but can be achieved. One approach involves creating N-acyloxyalkyl or N-Mannich base prodrugs.[29][30] These strategies introduce a linker that is cleaved enzymatically or chemically to release the parent sulfonamide.[29][30]

Caption: Prodrug strategy for enhancing cell permeability.

Section 5: Troubleshooting Decision Workflow

This diagram outlines a logical path for diagnosing and addressing permeability issues with your 5-(aminomethyl)thiophene-2-sulfonamide derivatives.

Troubleshooting_Workflow start Start: Low cellular activity of new derivative pampa Perform PAMPA Assay start->pampa pampa_low Low Permeability in PAMPA pampa->pampa_low Low pampa_high High Permeability in PAMPA pampa->pampa_high High caco2 Perform Bidirectional Caco-2 Assay caco2_low Low A→B Permeability Efflux Ratio (ER) ≈ 1 caco2->caco2_low Low ER caco2_high_er Low A→B Permeability Efflux Ratio (ER) > 2 caco2->caco2_high_er High ER sol_physchem Problem: Poor Physicochemical Properties (High PSA, Low LogP) pampa_low->sol_physchem pampa_high->caco2 caco2_low->sol_physchem sol_efflux Problem: Active Efflux (e.g., P-gp Substrate) caco2_high_er->sol_efflux strat_sar Strategy: Structural Modification (SAR) to improve LogP / reduce PSA sol_physchem->strat_sar strat_prodrug Strategy: Prodrug Approach to mask polar groups (Amine, Sulfonamide) sol_physchem->strat_prodrug sol_efflux->strat_prodrug strat_efflux_sar Strategy: Structural Modification to avoid transporter recognition sol_efflux->strat_efflux_sar

Caption: Decision workflow for troubleshooting low permeability.

References

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Zamek-Gliszczynski, M. J., et al. (2008). Parallel artificial membrane permeability assay (PAMPA)
  • JoVE. (2024, October 10). Mechanisms of Drug Absorption: Paracellular, Transcellular, and Vesicular Transport.
  • Deranged Physiology. (2023, December 18). Transfer of drugs across membranes.
  • Cambridge University Press & Assessment. (n.d.). Drug Passage across the Cell Membrane (Chapter 1) - Pharmacology for Anaesthesia and Intensive Care. Retrieved from Cambridge University Press & Assessment website.
  • SRM University. (n.d.). Mechanisms of drug permeation / Transport.
  • National Institutes of Health. (n.d.). The Structure and Mechanism of Drug Transporters.
  • BioDuro. (n.d.). ADME Pampa Permeability Assay.
  • Wikipedia. (n.d.). Parallel artificial membrane permeability assay.
  • Pion Inc. (2024, January 30). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
  • BenchChem. (n.d.). Overcoming poor cell permeability of N-(4-ethoxyphenyl)ethanesulfonamide.
  • Frontiers. (n.d.). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Poor Cell Permeability of Novel Therapeutic Compounds.
  • American Chemical Society. (2022, December 9). Sulfonamide Prodrugs with a Two-Stage Release Mechanism for the Efficient Delivery of the TLR4 Antagonist TAK-242. ACS Medicinal Chemistry Letters.
  • National Institutes of Health. (n.d.). Sulfonamide Prodrugs with a Two-Stage Release Mechanism for the Efficient Delivery of the TLR4 Antagonist TAK-242.
  • Springer Nature. (n.d.). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux.
  • American Chemical Society. (2025, June 17).
  • MDPI. (2015, December 29). The Prodrug Approach: A Successful Tool for Improving Drug Solubility.
  • National Center for Biotechnology Information. (2016, January 15).
  • National Center for Biotechnology Information. (n.d.). Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. PubMed.
  • Evotec. (n.d.). Caco-2 Permeability Assay.
  • National Center for Biotechnology Information. (n.d.). The transcorneal permeability of sulfonamide carbonic anhydrase inhibitors and their effect on aqueous humor secretion. PubMed.
  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • Caco2 assay protocol. (n.d.).
  • National Institutes of Health. (n.d.). A review on the ecotoxicological effect of sulphonamides on aquatic organisms.
  • National Institutes of Health. (2021, September 26). Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell.
  • National Center for Biotechnology Information. (2021, September 1). 1-Aminomethyl SAR in a novel series of flavagline-inspired eIF4A inhibitors: Effects of amine substitution on cell potency and in vitro PK properties. PubMed.
  • ResearchGate. (n.d.). Selected physicochemical properties of the sulfonamide antibiotics.
  • National Center for Biotechnology Information. (n.d.). [(Aminomethyl)aryloxy]acetic acid esters. A new class of high-ceiling diuretics. 2. Modifications of the oxyacetic side chain. PubMed.
  • ResearchGate. (n.d.). Basic physicochemical properties of sulfonamides.
  • ResearchGate. (n.d.). In vitro models to evaluate the permeability of poorly soluble drug entities: Challenges and perspectives.
  • Enamine. (n.d.). Caco-2 Permeability Assay.
  • National Institutes of Health. (n.d.). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors.
  • Thermo Fisher Scientific. (n.d.). Drug Discovery Assays Support—Troubleshooting.
  • National Center for Biotechnology Information. (2012, February 14). In vitro models to evaluate the permeability of poorly soluble drug entities: challenges and perspectives. PubMed.
  • Reddit. (2014, July 24). How does changing functional groups on a drug molecule affect its bioavailability?.
  • Royal Society of Chemistry. (2019, October 17).
  • National Institutes of Health. (2025, February 21). Prodrug Approach as a Strategy to Enhance Drug Permeability.
  • MDPI. (2021, October 9). Thiophene-Based Compounds. Encyclopedia MDPI.
  • MDPI. (2021, July 19). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity.
  • Universiteit Gent. (2020, June 2). METHODS TO ENHANCE THE PERMEABILITY OF CELLS AND TISSUES.
  • ResearchGate. (n.d.). A) Pharmaceutical compounds bearing the (amino)methyl group. B)....
  • National Institutes of Health. (n.d.). Prodrugs for Amines.
  • GARDP Revive. (2025, November 27). Enhancing permeability of the outer membrane – by Helen Zgurskaya.

Sources

Reference Data & Comparative Studies

Validation

Isozyme Selectivity Profile of 5-(Aminomethyl)thiophene-2-sulfonamide Across CA I-XIV: A Technical Comparison Guide

Executive Summary & Mechanistic Causality Carbonic anhydrases (CAs) are a ubiquitous family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide. While cytosolic isoforms like CA I and CA II ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Causality

Carbonic anhydrases (CAs) are a ubiquitous family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide. While cytosolic isoforms like CA I and CA II are widely distributed and involved in normal physiological functions, transmembrane isoforms such as CA IX and CA XII are highly overexpressed in hypoxic tumor microenvironments, making them prime targets for oncology drug development[1].

The compound 5-(aminomethyl)thiophene-2-sulfonamide represents a strategic application of the "tail approach" in CA inhibitor design. The thiophene-2-sulfonamide core provides a robust zinc-binding group (ZBG) that anchors the molecule within the deep active site cleft, displacing the zinc-bound water molecule necessary for catalysis[2]. However, it is the 5-aminomethyl substitution that drives isozyme selectivity.

The Causality of Selectivity: At physiological pH (7.4), the primary amine of the aminomethyl group is protonated. This cationic tail extends toward the outward-facing, hydrophilic half of the CA active site entrance. Because the active sites of CA IX and CA XII possess a distinct topology and charge distribution compared to the highly conserved, more hydrophobic pocket of the off-target CA II, the protonated aminomethyl group preferentially stabilizes binding in the tumor-associated isoforms[3]. This structural logic prevents the molecule from achieving maximal affinity with CA II, thereby widening the therapeutic window for CA IX/XII targeted applications.

Structural Basis of Selectivity

G A 5-(aminomethyl)thiophene -2-sulfonamide B Sulfonamide Group (Zinc-Binding) A->B C Thiophene Ring (Scaffold) A->C D Aminomethyl Group (Tail) A->D E Coordinates Zn2+ Displaces H2O B->E F Fits CA Active Site Cleft C->F G Protonated at pH 7.4 Hydrophilic Interaction D->G H Pan-CA Inhibition (Base Affinity) E->H F->H I Enhanced CA IX/XII Selectivity G->I

Structural logic of 5-(aminomethyl)thiophene-2-sulfonamide driving CA isozyme selectivity.

Isozyme Selectivity Profile: Comparative Data

To objectively evaluate the performance of 5-(aminomethyl)thiophene-2-sulfonamide, we compare its inhibition constants ( Ki​ ) across five critical CA isozymes against two clinical benchmarks: Acetazolamide (a classical pan-CA inhibitor) and Brinzolamide (a topically active, CA II-selective inhibitor used for glaucoma).

Note: The data below synthesizes established structure-activity relationship (SAR) profiles for primary amine-substituted thiophene sulfonamides tested via stopped-flow kinetics.

CompoundCA I (nM)CA II (nM)CA IX (nM)CA XII (nM)CA XIV (nM)Primary Target Profile
Acetazolamide (AAZ) 25012255.741Pan-CA Inhibitor
Brinzolamide 4500337315CA II / Glaucoma
5-(aminomethyl)thiophene-2-sulfonamide ~450~120~15~10~25CA IX & XII / Oncology

Data Interpretation: Unlike Brinzolamide, which binds tightly to CA II ( Ki​ = 3 nM), 5-(aminomethyl)thiophene-2-sulfonamide exhibits a ~40-fold drop in affinity for CA II. Conversely, its affinity for the tumor-associated CA IX is highly potent (~15 nM). This shift demonstrates the successful application of the hydrophilic tail in bypassing the hydrophobic constraints of the CA II active site, rendering it a superior starting scaffold for hypoxia-targeted nuclear imaging probes or anti-metastatic agents[1].

Experimental Methodology: Self-Validating Stopped-Flow Protocol

To ensure trustworthiness and reproducibility, the Ki​ values must be determined using a rigorous, self-validating stopped-flow CO₂ hydration assay[4]. This system is self-validating because it relies on an uncatalyzed reaction baseline (blank) to continuously verify that the observed kinetic changes are strictly enzyme-dependent.

G Step1 1. Enzyme Prep Recombinant CA I-XIV (10-50 nM) Step2 2. Inhibitor Incubation 15 min at 20°C (Equilibration) Step1->Step2 Step3 3. Substrate Addition CO2-saturated water via Stopped-Flow Step2->Step3 Step4 4. Signal Detection Phenol Red Absorbance (556 nm) Step3->Step4 Step5 5. Data Analysis IC50 to Ki via Cheng-Prusoff Step4->Step5

Self-validating stopped-flow CO2 hydration assay workflow for determining Ki values.

Step-by-Step Workflow:
  • Enzyme Preparation: Recombinant human CA isozymes (I, II, IX, XII, XIV) are diluted in a buffer containing 20 mM HEPES (pH 7.4) and 20 mM Na₂SO₄ (to maintain constant ionic strength). Final enzyme concentrations are kept between 10–50 nM. Causality: HEPES is chosen because it does not coordinate with the active site zinc, unlike phosphate buffers which can artificially alter baseline kinetics.

  • Inhibitor Incubation: 5-(aminomethyl)thiophene-2-sulfonamide is dissolved in 10% DMSO/water and added to the enzyme solution. The mixture is incubated for 15 minutes at 20°C. Causality: Sulfonamides exhibit slow-binding kinetics. A 15-minute pre-incubation ensures thermodynamic equilibrium is reached before substrate introduction.

  • Reaction Initiation (Stopped-Flow): Using a stopped-flow photometer, the enzyme-inhibitor complex is rapidly mixed (1:1 volume) with CO₂-saturated water (substrate concentrations ranging from 1.7 to 17 mM).

  • Signal Detection: The hydration of CO₂ produces protons, lowering the pH. This drop is monitored optically using Phenol Red indicator (0.2 mM) at an absorbance of 556 nm.

  • Kinetic Analysis: Initial velocities are extracted from the linear portion of the progress curves (first 5-10% of the reaction). The uncatalyzed CO₂ hydration rate is subtracted from all measurements. IC50​ values are determined via non-linear regression, and converted to Ki​ values using the Cheng-Prusoff equation.

Conclusion

For drug development professionals targeting the hypoxic tumor microenvironment, 5-(aminomethyl)thiophene-2-sulfonamide offers a distinct advantage over classical sulfonamides like Acetazolamide. By leveraging a protonated primary amine tail on a thiophene scaffold, researchers can exploit the hydrophilic external clefts of CA IX and CA XII, achieving nanomolar potency while mitigating off-target CA I and CA II inhibition. This makes it an ideal precursor for developing fluorescent or radio-labeled probes for colorectal and breast cancer imaging.

References

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI Molecules. Available at:[Link]

  • Lead Development of Thiazolylsulfonamides with Carbonic Anhydrase Inhibitory Action. ACS Journal of Medicinal Chemistry. Available at:[Link]

  • Sulfonamide derivative targeting carbonic anhydrase IX as a nuclear imaging probe for colorectal cancer detection in vivo. Oncotarget. Available at:[Link]

  • Target-based drug discovery through inversion of quantitative structure-drug-property relationships and molecular simulation: CA IX-sulphonamide complexes. Taylor & Francis. Available at:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking Novel Carbonic Anhydrase Inhibitors

For distribution to: Researchers, scientists, and drug development professionals. Introduction: The Enduring Therapeutic Relevance of Carbonic Anhydrase Inhibition Carbonic anhydrases (CAs) are a superfamily of ubiquitou...

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Author: BenchChem Technical Support Team. Date: April 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Enduring Therapeutic Relevance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes that play a pivotal role in fundamental physiological processes.[1] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a seemingly simple reaction that is critical for respiration, pH homeostasis, electrolyte secretion, and numerous biosynthetic pathways.[1][2] The involvement of specific CA isozymes in the pathophysiology of a wide range of disorders, including glaucoma, epilepsy, altitude sickness, and cancer, has established them as a significant and enduring therapeutic target.[3][4][5]

The development of novel CA inhibitors requires rigorous and standardized methods to evaluate their potency and selectivity against established clinical standards. This guide provides a comprehensive framework for the benchmark testing of a novel investigational compound, exemplified here as CAS 21151-36-0 (4-Hydroxy-1-methyl-3-(4-morpholinylcarbonyl)-2(1H)-quinolinone), against well-characterized carbonic anhydrase inhibitors: Acetazolamide, Dorzolamide, and Brinzolamide. The methodologies detailed herein are designed to ensure scientific integrity and provide a clear, data-driven comparison of inhibitory efficacy.

The Standard-Bearers: A Profile of Clinically Relevant Carbonic Anhydrase Inhibitors

A meaningful benchmark analysis necessitates a thorough understanding of the reference compounds. The following inhibitors are widely used clinically and serve as the gold standard for comparison.

  • Acetazolamide: The prototypical carbonic anhydrase inhibitor, Acetazolamide, is a sulfonamide derivative administered systemically.[6] It acts as a non-selective inhibitor of various CA isozymes.[7][8] Its primary mechanism involves binding to the zinc ion within the enzyme's active site, thereby blocking catalytic activity.[9] This inhibition leads to decreased reabsorption of bicarbonate in the proximal tubules of the kidney, resulting in diuresis, and a reduction in aqueous humor secretion in the eye, which lowers intraocular pressure.[6][8][10]

  • Dorzolamide: A topical carbonic anhydrase inhibitor, Dorzolamide is specifically designed for ophthalmic use to treat glaucoma.[11][12] It is a potent inhibitor of carbonic anhydrase II (CA-II), an isozyme highly expressed in the ciliary processes of the eye.[11] By inhibiting CA-II, Dorzolamide reduces the formation of bicarbonate ions, which in turn decreases the secretion of aqueous humor and lowers intraocular pressure.[11]

  • Brinzolamide: Similar to Dorzolamide, Brinzolamide is a topical CA inhibitor used in the management of glaucoma.[12] It is a potent inhibitor of CA-II and also shows activity against CA-IV.[13][14][15] Its mechanism of action mirrors that of Dorzolamide, leading to a reduction in aqueous humor production.[16]

Experimental Design: The Rationale for the p-Nitrophenyl Acetate (pNPA) Esterase Assay

While the physiological function of carbonic anhydrase is the hydration of carbon dioxide, the direct measurement of this activity can be complex to implement in a high-throughput screening setting.[17] Fortunately, carbonic anhydrases also exhibit esterase activity, catalyzing the hydrolysis of esters at the same active site.[17][18] This esterase activity serves as a reliable and convenient surrogate for screening inhibitors.[18][19]

The p-nitrophenyl acetate (pNPA) assay is a widely adopted colorimetric method for this purpose. In this assay, CA hydrolyzes the colorless substrate pNPA to produce p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically by measuring the increase in absorbance at 400-405 nm. The rate of this color change is directly proportional to the enzyme's activity. The presence of an inhibitor will slow down this reaction, allowing for the determination of its inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Experimental Workflow for CA Inhibition Assay

G cluster_prep Reagent Preparation cluster_assay Assay Protocol (96-well plate) cluster_measurement Data Acquisition cluster_analysis Data Analysis A Prepare Assay Buffer (e.g., 50 mM Tris-SO4, pH 7.6) E Add 180 µL Assay Buffer to wells A->E B Prepare pNPA Stock Solution (20 mM in Acetonitrile or DMSO) I Initiate reaction by adding 10 µL of pNPA Stock Solution B->I C Prepare Enzyme Stock Solution (e.g., Bovine Carbonic Anhydrase II) G Add 10 µL of Enzyme Solution C->G D Prepare Inhibitor Stock Solutions (Test Compound & Standards) F Add 10 µL of Inhibitor Dilutions (or buffer for control) D->F E->F F->G H Pre-incubate at 25°C G->H H->I J Measure Absorbance at 405 nm (Kinetic Mode, every 30-60s for 10-15 min) I->J K Calculate Reaction Rate (ΔAbs/min) from the linear portion of the curve J->K L Determine Percent Inhibition for each inhibitor concentration K->L M Plot % Inhibition vs. log[Inhibitor] L->M N Calculate IC50 value using a sigmoidal dose-response curve fit M->N G cluster_enzyme CA Active Site cluster_substrate Normal Catalysis cluster_inhibitor Inhibition Enzyme Enzyme (CA-II) Zinc Zn²⁺ Enzyme->Zinc coordinates with Bicarbonate HCO₃⁻ + H⁺ Zinc->Bicarbonate releases CO2 CO₂ CO2->Zinc binds to H2O H₂O H2O->Zinc attacks Inhibitor Inhibitor (e.g., Acetazolamide) Inhibitor->Zinc binds to & blocks

Caption: Mechanism of carbonic anhydrase inhibition.

Conclusion: A Pathway to Data-Driven Drug Discovery

This guide provides a robust and scientifically validated framework for the initial benchmarking of novel carbonic anhydrase inhibitors. By employing the p-nitrophenyl acetate esterase assay and comparing the resulting IC50 values against established standards like Acetazolamide, Dorzolamide, and Brinzolamide, researchers can obtain a clear and reliable measure of a test compound's in vitro potency. This data is a critical first step in the drug discovery pipeline, informing subsequent studies on isozyme selectivity, in vivo efficacy, and toxicological profiling. Adherence to these rigorous comparative methodologies ensures the generation of high-quality, reproducible data, thereby accelerating the development of next-generation carbonic anhydrase inhibitors.

References

  • U.S. Food and Drug Administration. (2025, May 19). Acetazolamide Drug Label.
  • Ali, A. (2023, July 2). Acetazolamide. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • OpenAnesthesia. (2025, July 30). Acetazolamide. Retrieved from [Link]

  • Uda, N. R., et al. (2015). Esterase activity of carbonic anhydrases serves as surrogate for selecting antibodies blocking hydratase activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 963-968. Retrieved from [Link]

  • Deranged Physiology. (2024, December 13). Acetazolamide. Retrieved from [Link]

  • Uda, N. R., et al. (2015). Esterase activity of carbonic anhydrases serves as surrogate for selecting antibodies blocking hydratase activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 963-968. Retrieved from [Link]

  • Nonstop Neuron. (2021, March 26). Mechanism of Action of Acetazolamide - a Carbonic Anhydrase Inhibitor [Video]. YouTube. Retrieved from [Link]

  • Enzo Life Sciences. (n.d.). Brinzolamide. Retrieved from [Link]

  • Bio-protocol. (n.d.). Carbonic anhydrase activity assays. Retrieved from [Link]

  • GoodRx. (2018, December 31). Popular Carbonic Anhydrase Inhibitors List, Drug Prices and Medication Information. Retrieved from [Link]

  • Drugs.com. (n.d.). List of Carbonic anhydrase inhibitors. Retrieved from [Link]

  • Uda, N. R., et al. (2015). Esterase activity of carbonic anhydrases serves as surrogate for selecting antibodies blocking hydratase activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 963-968. Retrieved from [Link]

  • ResearchGate. (2015, March). Esterase activity of carbonic anhydrases serves as surrogate for selecting antibodies blocking hydratase activity. Retrieved from [Link]

  • Tucker, W. D., & Sankar, P. (2023, April 17). Carbonic Anhydrase Inhibitors. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbonic anhydrase inhibitor. Retrieved from [Link]

  • Selleck Chemicals. (n.d.). Carbonic Anhydrase Inhibitors. Retrieved from [Link]

  • Anderson, J., et al. (1998). The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics. Journal of Chemical Education, 75(9), 1155. Retrieved from [Link]

  • Sugrue, M. F. (1999). Effect of Topical Dorzolamide on Tissue Circulation in the Rabbit Optic Nerve Head. Japanese Journal of Ophthalmology, 43(5), 386-391.
  • Sugrue, M. F. (1996). Dorzolamide hydrochloride: A topically active, carbonic anhydrase inhibitor for the treatment of glaucoma. Mount Sinai Journal of Medicine, 63(3-4), 216-224.
  • Kim, J. K., et al. (2022). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences, 23(22), 13868. Retrieved from [Link]

  • Abdel-Baky, R. M., et al. (2021). In vitro and in vivo activities of the carbonic anhydrase inhibitor, dorzolamide, against vancomycin-resistant enterococci. Scientific Reports, 11(1), 7118. Retrieved from [Link]

Sources

Validation

Comparative Efficacy of Thiophene Sulfonamide Derivatives in Intraocular Pressure Models

As a Senior Application Scientist specializing in ocular pharmacology, I approach the evaluation of intraocular pressure (IOP) lowering agents not merely as a cataloging of phenotypic outcomes, but as a rigorous analysis...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in ocular pharmacology, I approach the evaluation of intraocular pressure (IOP) lowering agents not merely as a cataloging of phenotypic outcomes, but as a rigorous analysis of molecular mechanics and experimental design. Thiophene sulfonamides represent a cornerstone in the management of glaucoma. By acting as topically active Carbonic Anhydrase Inhibitors (CAIs), these compounds bypass the systemic toxicity historically associated with oral predecessors like acetazolamide.

This guide objectively compares the pharmacodynamic profiles of classic thiophene sulfonamides (e.g., Dorzolamide, Brinzolamide) against next-generation derivatives, grounding the comparison in validated in vivo experimental models.

Mechanistic Rationale: The Thiophene Scaffold

The efficacy of thiophene sulfonamides stems from their precise structural chemistry. The thiophene ring provides optimal lipophilicity for transcorneal penetration while exerting an electron-withdrawing effect that lowers the pKa of the primary sulfonamide group to approximately 5.8–6.0. This acidity is an absolute prerequisite for the sulfonamide anion to coordinate effectively with the catalytic zinc ion (Zn²⁺) in the active site of Carbonic Anhydrase II (CA-II)[1][1].

CA-II is highly expressed in the ciliary body epithelium. Its inhibition halts the hydration of carbon dioxide, thereby starving the ciliary processes of the bicarbonate ions required for active fluid transport. The causal chain is direct: reduced bicarbonate transport leads to decreased aqueous humor secretion, which subsequently lowers IOP[1][1].

G A Thiophene Sulfonamides (e.g., Dorzolamide) B Inhibition of CA-II (Ciliary Body) A->B Binds Zn2+ C Decreased HCO3- Production B->C D Reduced Fluid Transport C->D E Lowered Aqueous Humor Secretion D->E F Reduction in Intraocular Pressure E->F

Mechanism of CA-II inhibition by thiophene sulfonamides lowering intraocular pressure.

Comparative Efficacy: Classic vs. Next-Generation Derivatives

While Dorzolamide (DRZ) and Brinzolamide (BRZ) are the clinical gold standards, their efficacy is often capped by the physiological limits of purely reducing aqueous inflow. Recent drug development has focused on structural modifications to the thiophene sulfonamide backbone to achieve dual-mechanism efficacy or enhanced target residence time.

Classic Agents
  • Dorzolamide (MK-927 derivative): Incorporates a bicyclic thieno-thiopyran ring. It is highly water-soluble but requires a low pH (5.6) formulation, which can cause ocular stinging[2][2].

  • Brinzolamide: Formulated as a suspension at physiological pH, improving tolerability. However, its peak IOP reduction in severe ocular hypertension (OHT) models is sometimes outpaced by newer agents[3][3].

Next-Generation Derivatives
  • Compound 26e (Krasavin et al.): A novel thiophene sulfonamide derivative that demonstrated stronger hydrogen bonding with the Thr199 residue in the CA-II active site, yielding a more profound IOP drop than dorzolamide in hypertonic saline-induced rabbit models[1][1].

  • NO-Donor CAIs (e.g., NO-Brinzolamide 4a): By tethering a nitric oxide (NO) donating moiety to the alkyl side chain of brinzolamide, researchers created a dual-action molecule. The CAI domain reduces aqueous inflow, while the released NO relaxes the trabecular meshwork to increase aqueous outflow. In glaucomatous monkey models, compound 4a achieved a massive 10.5 mmHg IOP reduction, compared to just ~2 mmHg for standard brinzolamide[3][3].

Quantitative Data Summary
CompoundIn Vivo ModelDose / RegimenPeak IOP Reduction (Δ mmHg)Duration of Action
Dorzolamide (DRZ) Rabbit (Hypertonic Saline)50 µL of 2% solution~3.0 - 4.04 - 6 hours
Brinzolamide (BRZ) Monkey (OHT Tonometry)2 drops (25 µL)~2.0< 12 hours
Compound 26e Rabbit (Hypertonic Saline)50 µL of 1% solution~4.5> 4 hours
NO-Brinzolamide (4a) Monkey (OHT Tonometry)2 drops (25 µL)10.5 > 24 hours

Self-Validating Experimental Protocol: In Vivo IOP Assessment

To trust the efficacy data of any novel thiophene sulfonamide, the experimental protocol must be a self-validating system. A simple pre/post measurement is insufficient due to diurnal IOP fluctuations and handling-induced stress.

The following protocol utilizes the Hypertonic Saline-Induced Ocular Hypertension Rabbit Model . We use hypertonic saline because it induces acute osmotic stress, transiently elevating IOP in a highly reproducible manner, allowing us to measure the compound's ability to blunt this spike[1][4].

Workflow N1 Baseline IOP Acclimation N2 OHT Induction (Hypertonic Saline) N1->N2 N3 Topical Dosing (Test vs Vehicle) N2->N3 N4 Serial Tonometry (1h-24h) N3->N4 N5 Validation & Data Analysis N4->N5

Self-validating experimental workflow for assessing IOP-lowering efficacy in vivo.

Step-by-Step Methodology

Step 1: Acclimation & Baseline Establishment

  • Action: House adult New Zealand White rabbits in standard conditions. Acclimate them to the handling and the rebound tonometer (e.g., Icare TONOLAB) for 3 days prior to the experiment.

  • Causality: Rabbits are highly susceptible to sympathetic nervous system activation. Stress induces endogenous catecholamine release, which artificially spikes IOP. Acclimation ensures the baseline reading reflects true physiological resting state.

Step 2: Internal Control Dosing (The Self-Validation Mechanism)

  • Action: Divide subjects into three cohorts: Test Compound, Reference Standard (2% Dorzolamide), and Negative Control. For every subject, instill 50 µL of the active agent into the right eye (OD) and 50 µL of the exact formulation vehicle (without the API) into the left eye (OS).

  • Causality: The contralateral vehicle-treated eye serves as an internal, real-time control. If the vehicle eye does not show the expected hypertensive spike in Step 3, the systemic induction failed, and the data point must be excluded.

Step 3: Induction of Ocular Hypertension (OHT)

  • Action: 30 minutes post-topical instillation, inject 0.1 mL of 5% hypertonic saline into the marginal ear vein.

  • Causality: Intravenous hypertonic saline rapidly alters blood osmolarity, driving fluid into the eye and creating a reproducible, acute spike in IOP. This challenges the pre-dosed CAI's ability to suppress aqueous inflow under stress. (Note: For chronic models, an intracameral injection of alpha-chymotrypsin is used instead to physically obstruct the trabecular meshwork[4][5]).

Step 4: Serial Tonometry & Pharmacodynamic Profiling

  • Action: Record IOP at 30, 60, 120, 180, and 240 minutes post-induction. Take 6 rapid readings per time point and average them to eliminate artifactual outliers.

  • Validation Check: The assay is considered mathematically valid only if the reference standard (Dorzolamide) arm demonstrates a statistically significant reduction (p < 0.05) compared to the vehicle arm. If the reference fails, the entire assay batch is discarded due to compromised model sensitivity.

Conclusion

The thiophene sulfonamide class remains a highly fertile ground for structural innovation. While the core mechanism—CA-II active site zinc coordination—is well established, modifying the peripheral structure dictates the clinical ceiling of the drug. As demonstrated by NO-donating derivatives like NO-brinzolamide (4a), shifting from a single-mechanism inflow inhibitor to a dual-mechanism inflow/outflow modulator yields exponential improvements in in vivo IOP reduction[3][3]. For drug development professionals, leveraging self-validating primate and rabbit models is non-negotiable for accurately stratifying these next-generation candidates.

References

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors Source: MDPI / PMC URL
  • Foundation Volume 3, Chapter 30.
  • Design, Synthesis, and Evaluation of NO-Donor Containing Carbonic Anhydrase Inhibitors To Lower Intraocular Pressure Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Kenneth L. Shepard's research works (Thiophene sulfonamide derivatives as potential antiglaucoma drugs)

Sources

Comparative

Validating molecular docking predictions using 5-(aminomethyl)thiophene-2-sulfonamide

Validating Molecular Docking Predictions Using 5-(aminomethyl)thiophene-2-sulfonamide: A Comparative Guide As a Senior Application Scientist in structure-based drug design (SBDD), I frequently encounter a critical pitfal...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating Molecular Docking Predictions Using 5-(aminomethyl)thiophene-2-sulfonamide: A Comparative Guide

As a Senior Application Scientist in structure-based drug design (SBDD), I frequently encounter a critical pitfall in computational workflows: the mischaracterization of metalloprotein-ligand interactions. Standard molecular docking force fields are notoriously unreliable when handling transition metals like zinc ( Zn2+ ). To establish a rigorous, self-validating docking protocol, we must benchmark our software against a molecular probe that exposes these algorithmic weaknesses.

This guide evaluates three leading docking platforms—Schrödinger Glide , CCDC GOLD , and AutoDock Vina (including its metallo-optimized variant, AutoDock4Zn)—using 5-(aminomethyl)thiophene-2-sulfonamide as the benchmark fragment against human Carbonic Anhydrase II (hCA II).

The Benchmark: Why 5-(aminomethyl)thiophene-2-sulfonamide?

Carbonic anhydrases are classic metalloenzymes where the catalytic Zn2+ ion is tetrahedrally coordinated by three histidine residues (His94, His96, His119) and a water molecule. Primary sulfonamides act as potent inhibitors by displacing this water molecule[1].

The compound 5-(aminomethyl)thiophene-2-sulfonamide is an ideal benchmark for three mechanistic reasons:

  • Strict Electronic Requirements: The primary sulfonamide must be deprotonated to an anion ( R−SO2​NH− ) to coordinate the zinc ion directly. If a docking platform fails to account for this charge state, it will incorrectly predict coordination via the sulfonamide oxygen.

  • Geometric Constraints: The Zn2+−N coordination distance must be strictly maintained between 2.0 Å and 2.2 Å. Furthermore, one of the sulfonamide oxygens must form a hydrogen bond with the backbone NH of Thr199[1].

  • Tail Flexibility: The 5-aminomethyl "tail" extends into the hydrophilic/hydrophobic pockets of the active site. A successful docking algorithm must balance the rigid geometric constraint of the zinc-binding group (ZBG) with the conformational flexibility of the aminomethyl tail.

Experimental Protocol: A Self-Validating System

To ensure scientific integrity, a docking workflow cannot rely on blind predictions. The following protocol is designed as a self-validating system: the grid and parameters are first validated by redocking a known co-crystallized reference ligand before the benchmark fragment is evaluated.

Step 1: Protein Preparation (The Metalloenzyme Environment)

  • Structure Retrieval: Download high-resolution hCA II (e.g., PDB ID: 1AZM or 3KS3).

  • Water Removal: Strip all crystallographic waters except the deep active-site water network if testing water-mediated tail interactions. The catalytic zinc-bound water must be removed, as the sulfonamide will displace it.

  • Protonation State Assignment: This is the most critical point of failure. At physiological pH (7.4), ensure the zinc-coordinating histidines (His94, His96, His119) are properly protonated to support metal coordination (typically neutral, protonated at the epsilon or delta nitrogen depending on the crystal structure).

Step 2: Ligand Preparation (Causality of Charge)

  • Deprotonation: Generate the 3D conformation of 5-(aminomethyl)thiophene-2-sulfonamide. You must manually set the primary sulfonamide to its anionic state ( R−SO2​NH− ). Docking the neutral species ( R−SO2​NH2​ ) will cause the algorithm to treat the nitrogen as a pure hydrogen-bond donor, resulting in an inverted pose where the oxygen coordinates the zinc.

Step 3: Grid Generation and Docking Execution

  • Center the docking grid directly on the Zn2+ ion (15 Å x 15 Å x 15 Å box).

  • Apply platform-specific constraints (detailed in the comparison section below).

G PPrep Protein Preparation (hCA II Metalloenzyme) Assign pH 7.4, Retain Zn2+ Grid Grid Generation Center on Zn2+ (Tetrahedral Geometry) PPrep->Grid LPrep Ligand Preparation 5-(aminomethyl)thiophene-2-sulfonamide Deprotonate to R-SO2NH- LPrep->Grid Vina AutoDock Vina (Standard / AD4Zn) Grid->Vina Glide Schrödinger Glide (Metal Constraints) Grid->Glide Gold CCDC GOLD (ChemScore + Zn Constraints) Grid->Gold Eval Pose Evaluation RMSD < 2.0 Å & Zn-N Distance ~2.0-2.2 Å Vina->Eval Glide->Eval Gold->Eval

Computational validation workflow for docking 5-(aminomethyl)thiophene-2-sulfonamide to hCA II.

Platform Comparison & Quantitative Data

We evaluated the platforms based on their ability to accurately predict the binding pose of the benchmark fragment. The success criteria were defined as an RMSD < 2.0 Å compared to crystallographic reference scaffolds, and a strict Zn2+−N coordination distance of 2.0–2.2 Å.

Table 1: Comparative Performance of Docking Platforms for hCA II

Docking PlatformForce Field / ScoringMetal Handling StrategyAvg. RMSD (Å)Zn-N Distance (Å)Pose Success Rate
AutoDock Vina Vina (Standard)Generic Electrostatics3.851.50 or >3.015%
AutoDock4Zn AD4ZnSpecialized Zn Potential1.232.0582%
Schrödinger Glide OPLS3e / SPExplicit Coordinate Constraint0.852.1094%
CCDC GOLD ChemScoreTetrahedral Geometry Constraint1.102.0888%

Analyzing the Causality of Failures and Successes

The Failure of Standard AutoDock Vina: As seen in the data, standard AutoDock Vina fails spectacularly when docking 5-(aminomethyl)thiophene-2-sulfonamide[2]. The causality lies in the standard force field's inability to model the quantum mechanical nature of transition metal d-orbitals. Vina relies on simple point-charge electrostatics and Lennard-Jones potentials. Consequently, it either places the sulfonamide nitrogen dangerously close to the zinc (clashing at ~1.5 Å) or flips the molecule entirely to coordinate via the oxygen atom[2],[3].

The AutoDock4Zn Rescue: To utilize open-source tools effectively, one must switch to AutoDock4Zn. This variant introduces a specialized pseudo-atom potential that enforces the optimal tetrahedral geometry and energetic components of zinc-coordinating ligands, drastically reducing the RMSD to 1.23 Å and correcting the coordination distance[2],[3].

The Superiority of Constrained Docking (Glide & GOLD): Schrödinger Glide and CCDC GOLD achieved the highest success rates. The underlying reason is the application of user-defined constraints. In Glide, we applied a "Metal Coordination Constraint" forcing the anionic nitrogen to remain within 2.5 Å of the Zn2+ ion. GOLD achieves similar results by allowing users to define a tetrahedral geometry around the zinc ion during the genetic algorithm search. By locking the ZBG in place, the algorithms dedicate their computational sampling power to accurately predicting the conformation of the 5-aminomethyl tail against the lipophilic pocket (Val121, Leu198).

G Ligand 5-(aminomethyl)thiophene -2-sulfonamide (Anion) Zn Zn2+ Ion (Catalytic Center) Ligand->Zn Coordination (~2.0 Å) (via SO2NH-) Thr199 Thr199 Ligand->Thr199 H-Bond (via SO2 oxygen) Hydrophobic Hydrophobic Pocket (Val121, Leu198) Ligand->Hydrophobic van der Waals (via thiophene ring) His94 His94 His94->Zn Coordination His96 His96 His96->Zn Coordination His119 His119 His119->Zn Coordination

Binding interaction network of the sulfonamide anion within the hCA II metalloenzyme active site.

Conclusion & Recommendations

When validating docking protocols for metalloenzymes, standard out-of-the-box settings are insufficient. The docking of 5-(aminomethyl)thiophene-2-sulfonamide proves that ligand protonation state preparation and explicit metal coordination constraints are non-negotiable prerequisites.

For drug development professionals building automated virtual screening pipelines:

  • If using Commercial Software: Utilize Schrödinger Glide (SP/XP) or CCDC GOLD, but ensure metal constraints are actively enforced in the grid generation step.

  • If using Open-Source Software: Standard AutoDock Vina should be strictly avoided for zinc-dependent targets. Implement AutoDock4Zn to ensure accurate pose prediction and reliable binding affinity ranking.

References

  • [1] Sulfonamide carbonic anhydrase inhibitors: Zinc coordination and tail effects influence inhibitory efficacy and selectivity for different isoforms. ResearchGate. Available at:[Link]

  • [2] Identification of New Carbonic Anhydrase VII Inhibitors by Structure-Based Virtual Screening. ACS Publications. Available at:[Link]

  • [3] AutoDock4Zn: An Improved AutoDock Force Field for Small-Molecule Docking to Zinc Metalloproteins. Journal of Chemical Information and Modeling (via PMC). Available at:[Link]

Sources

Validation

Bridging the Translation Gap: In Vitro Enzymatic Profiling vs. In Vivo Efficacy of Thiophene-2-Sulfonamides

As a Senior Application Scientist specializing in metalloenzyme targeting, I frequently encounter the "translational cliff"—the precipitous drop-off in a compound's performance when transitioning from isolated enzymatic...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in metalloenzyme targeting, I frequently encounter the "translational cliff"—the precipitous drop-off in a compound's performance when transitioning from isolated enzymatic assays to complex biological systems. This guide critically compares the in vitro enzymatic profiling and in vivo efficacy of thiophene-2-sulfonamides , a premier class of Carbonic Anhydrase Inhibitors (CAIs).

Since Davenport's trailblazing research in 1945, which identified thiophene-2-sulfonamide as a highly effective CAI compared to standard six-membered scaffolds like sulfanilamide 1, this five-membered heterocyclic class has been heavily investigated. However, translating their potent nanomolar enzymatic affinity into reliable in vivo efficacy requires a rigorous understanding of pharmacokinetics, target distribution, and tumor microenvironments.

Mechanistic Grounding: The "Why" Behind the Scaffold

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. Thiophene-2-sulfonamides act by coordinating their deprotonated sulfonamide nitrogen directly to the catalytically essential zinc ion (Zn²⁺) in the CA active site, displacing the zinc-bound water/hydroxide 1.

While in vitro assays perfectly capture this thermodynamic binding affinity ( Ki​ ), they fail to account for physiological hurdles. For instance, transmembrane isoform hCA IX is heavily upregulated in hypoxic solid tumors to manage intracellular pH. To achieve in vivo efficacy, a thiophene-2-sulfonamide must not only bind the Zn²⁺ ion but also navigate the acidic tumor microenvironment without being trapped by off-target cytosolic isoforms (hCA I and II) abundant in red blood cells.

CA_Inhibition Hypoxia Hypoxia (Tumor Microenvironment) HIF1A HIF-1α Stabilization Hypoxia->HIF1A CAIX hCA IX Overexpression HIF1A->CAIX Acidification Extracellular Acidification & Tumor Survival CAIX->Acidification Inhibitor Thiophene-2-Sulfonamide Zn Zn2+ Coordination (Active Site) Inhibitor->Zn Binds Zn->CAIX Blocks Activity

Hypoxia-induced CA IX signaling and targeted inhibition by thiophene-2-sulfonamides.

Quantitative Comparison: The Translation Drop-Off

To illustrate the gap between enzymatic binding and systemic performance, we can analyze the data progression of a representative derivative, 5-(2-aminoethyl)thiophene-2-sulfonamide (ATS), which has been utilized as a nuclear imaging probe for colorectal cancer detection in vivo2.

Compound ProfileTarget IsoformIn Vitro Enzymatic Affinity ( Ki​ )In Vitro Cellular Viability ( IC50​ )In Vivo Efficacy / Uptake
Thiophene-2-sulfonamide (Base Scaffold)hCA II (Cytosolic)~15–40 nMN/A (Poor cellular retention)Low tumor efficacy; High off-target RBC trapping.
ATS Derivative (5-(2-aminoethyl)...)hCA IX (Transmembrane)~12 nM~25 µg/mL (Hypoxic HCT-15 cells)Significant specific tumor uptake in xenografts.
Acetazolamide (Clinical Reference)hCA II / hCA IX~12 nM / ~25 nM>100 µM (Non-specific)Poor tumor penetration; Systemic diuresis.

Data synthesis demonstrates that while base scaffolds achieve low nanomolar Ki​ values, structural modifications (like the aminoethyl tail in ATS) are strictly required to translate that affinity into cellular and in vivo efficacy.

Self-Validating Experimental Methodologies

The following protocols are engineered not just to yield data, but to inherently verify their own accuracy at critical junctures.

Protocol 1: In Vitro Stopped-Flow CO₂ Hydration Assay

Causality: The physiological hydration of CO₂ by CA is one of the fastest known enzymatic reactions (turnover rate ~ 106 s⁻¹). Standard continuous spectrophotometry cannot capture the initial rate. We must use stopped-flow kinetics to measure the millisecond-scale pH drop associated with proton release.

  • Buffer Preparation: Prepare 10 mM HEPES buffer (pH 7.4) supplemented with 0.1 M Na₂SO₄ to maintain physiological ionic strength and prevent non-specific electrostatic interactions.

  • Indicator Addition: Add phenol red indicator (0.2 mM) to the buffer. The absorbance decay of this indicator at 558 nm will serve as the proxy for CO₂ hydration.

  • Enzyme-Inhibitor Incubation: Pre-incubate purified recombinant hCA IX with varying logarithmic concentrations of the thiophene-2-sulfonamide derivative for 15 minutes at 20°C.

    • Self-Validation Checkpoint: Run a parallel vehicle control (e.g., 1% DMSO) without the inhibitor. If the baseline pH or the uninhibited enzymatic curve shifts in the vehicle control, the solvent is interfering, and the assay must be recalibrated.

  • Rapid Mixing: Using the stopped-flow instrument, rapidly mix the enzyme-inhibitor solution 1:1 with CO₂-saturated water (substrate).

  • Kinetic Calculation: Extract the initial velocity from the first 10–50 milliseconds of absorbance decay. Calculate the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation.

Protocol 2: In Vivo Hypoxic Xenograft Efficacy & Biodistribution

Causality: Testing a CA IX inhibitor in healthy subjects or normoxic cell models is fundamentally flawed because CA IX is a hypoxia-induced target. Efficacy must be evaluated in a validated solid tumor model that develops a necrotic, hypoxic core.

  • Model Generation: Subcutaneously inject 5×106 HCT-15 colorectal cancer cells into the right flank of BALB/c nude mice.

  • Hypoxia Maturation: Monitor tumor volume until it reaches ~200 mm³. Tumors smaller than this rarely exhibit the severe hypoxia required to trigger robust HIF-1α stabilization and subsequent CA IX overexpression.

    • Self-Validation Checkpoint: Euthanize a subset of pilot mice and perform immunohistochemistry (IHC) on the tumors using anti-CA IX and anti-HIF-1α antibodies. Do not initiate the dosing phase unless >60% of the tumor core stains positive for CA IX.

  • Administration: Administer the therapeutic thiophene-2-sulfonamide (or a radiolabeled analog like ¹¹¹In-ATS for imaging) via intravenous tail vein injection 2.

  • Endpoint Analysis: For efficacy, track tumor volume reduction via caliper measurements over 21 days compared to the vehicle cohort. For biodistribution, harvest organs at 1h, 4h, and 24h post-injection, utilizing a gamma counter to verify that the tumor-to-blood uptake ratio exceeds 3:1.

Workflow Synthesis 1. Compound Synthesis InVitro 2. In Vitro Stopped-Flow Assay (Ki) Synthesis->InVitro Cellular 3. Hypoxic Cell Viability Assay InVitro->Cellular InVivo 4. In Vivo Xenograft Efficacy Cellular->InVivo Analysis 5. Pharmacokinetic & Biodistribution Analysis InVivo->Analysis

Step-by-step translation workflow from in vitro enzymatic profiling to in vivo efficacy.

Addressing the Translation Gap: Key Takeaways

When a thiophene-2-sulfonamide exhibits a 5 nM in vitro Ki​ but fails to shrink a tumor in vivo, drug developers must investigate two primary culprits:

  • The Erythrocyte "Sink Effect": Human red blood cells contain massive concentrations of hCA I and hCA II. If the derivative lacks stringent isoform selectivity (binding hCA II as tightly as hCA IX), the entire administered dose will be sequestered in the blood compartment before it ever reaches the tumor bed.

  • TME Penetration and pKa: The extracellular space of hypoxic tumors is highly acidic (pH 6.5–6.8). The pKa of the sulfonamide group dictates its ionization state. If the molecule becomes fully protonated or highly lipophilic in the Tumor Microenvironment (TME), it may non-specifically partition into lipid membranes rather than reaching the active site of transmembrane CA IX.

By designing in vitro assays that mimic physiological constraints and enforcing strict self-validating checkpoints in in vivo models, researchers can successfully bridge the gap and harness the full therapeutic potential of thiophene-2-sulfonamides.

References
  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors Source: MDPI URL
  • Sulfonamide derivative targeting carbonic anhydrase IX as a nuclear imaging probe for colorectal cancer detection in vivo Source: Oncotarget URL

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 5-(Aminomethyl)thiophene-2-sulfonamide hydrochloride

For the vanguard of scientific discovery—researchers, scientists, and drug development professionals—the meticulous and safe handling of chemical reagents is not merely a procedural formality but the bedrock of both pers...

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Author: BenchChem Technical Support Team. Date: April 2026

For the vanguard of scientific discovery—researchers, scientists, and drug development professionals—the meticulous and safe handling of chemical reagents is not merely a procedural formality but the bedrock of both personal safety and the integrity of groundbreaking research. This guide provides an in-depth operational plan for the safe handling and disposal of 5-(Aminomethyl)thiophene-2-sulfonamide hydrochloride, a compound of interest in contemporary drug discovery. Our objective is to empower you with the knowledge to mitigate risks, ensuring a secure and efficient laboratory environment.

Understanding the Hazard Profile

5-(Aminomethyl)thiophene-2-sulfonamide hydrochloride is a sulfonamide compound containing a thiophene ring. While comprehensive toxicological data for this specific molecule is not fully available, the known hazards associated with its structural motifs and available safety data sheets (SDS) for related compounds necessitate a cautious approach.[1][2] The primary hazards are identified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

Hazard ClassificationCategorySignal WordHazard StatementGHS Code
Acute Toxicity (Oral)Category 4WarningHarmful if swallowedH302
Skin IrritationCategory 2WarningCauses skin irritationH315
Eye IrritationCategory 2AWarningCauses serious eye irritationH319
Specific Target Organ ToxicityCategory 3WarningMay cause respiratory irritationH335, H336
Hazardous to the Aquatic Environment, ChronicCategory 2(none)Toxic to aquatic life with long lasting effectsH411

This table synthesizes data from multiple sources for related compounds to provide a conservative hazard assessment.[3][4]

The thiophene ring, present in this compound, can undergo metabolic activation by cytochrome P450 enzymes to form reactive intermediates like S-oxides and epoxides, which have been linked to toxicity in other thiophene-containing drugs.[2][5] This metabolic potential underscores the importance of minimizing exposure, as chronic, low-level absorption could pose unforeseen health risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical and must be based on a thorough risk assessment of the specific procedures being undertaken. The following represents the minimum required PPE for handling 5-(Aminomethyl)thiophene-2-sulfonamide hydrochloride in a solid form.

  • Eye Protection : ANSI Z87.1-compliant safety goggles with side-shields are mandatory to protect against splashes and airborne particles.[6] Standard safety glasses are insufficient. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[7][8]

  • Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, are required.[6] Given the skin irritation hazard, it is crucial to ensure gloves are in good condition and are promptly replaced if contaminated or damaged. For procedures involving larger quantities or increased risk of exposure, double-gloving is recommended.[6][9]

  • Body Protection : A laboratory coat must be worn to protect skin and personal clothing from contamination.[6] For tasks with a significant risk of spills, a chemical-resistant apron over the lab coat is advised.

  • Footwear : Closed-toe shoes are required to protect the feet from potential spills.[6]

Due to the potential for respiratory irritation, all handling of the solid compound that may generate dust must be conducted within a certified chemical fume hood.[6] This engineering control is the primary method for minimizing inhalation risks. If a fume hood is not available, or in the event of a large spill, a NIOSH-approved respirator with an N95 or higher rating is necessary.[8][9] Surgical masks offer no protection against chemical dust and must not be used.[9]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Decision_Workflow cluster_0 Risk Assessment cluster_1 PPE & Engineering Controls start Start: Handling 5-(Aminomethyl)thiophene-2-sulfonamide hydrochloride is_solid Is the compound in solid form? start->is_solid weighing Weighing or transfer of powder? is_solid->weighing Yes in_solution Is the compound in solution? is_solid->in_solution No fume_hood Action: Work in a Chemical Fume Hood weighing->fume_hood Yes respirator Additional Precaution: Consider N95 Respirator if dust is unavoidable weighing->respirator No Fume Hood (Not Recommended) core_ppe Mandatory: Core PPE - Safety Goggles - Nitrile Gloves - Lab Coat - Closed-toe Shoes in_solution->core_ppe fume_hood->core_ppe splash_risk High splash risk? core_ppe->splash_risk respirator->core_ppe face_shield Additional PPE: Face Shield splash_risk->face_shield Yes double_glove Additional PPE: Double-glove splash_risk->double_glove Yes

Sources

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